Microcystin-LR
Description
Significance of Microcystin-LR in Environmental and Public Health Research
The significance of MC-LR in environmental and public health research stems primarily from its potent hepatotoxicity and widespread occurrence in contaminated water bodies used for drinking, recreation, and irrigation nih.govonlinescientificresearch.comresearchgate.net. As harmful algal blooms become more common, the potential for exposure to MC-LR increases, posing risks to aquatic organisms, livestock, and humans onlinescientificresearch.comresearchgate.netresearchgate.net.
Research highlights the impact of MC-LR on aquatic ecosystems, affecting various organisms from invertebrates to fish researchgate.netnih.gov. Studies have investigated the accumulation of MC-LR in aquatic plants and organisms, indicating potential transfer through the food web researchgate.netnih.gov. Furthermore, the presence of MC-LR in water sources used for irrigation raises concerns about its potential uptake by crops, introducing a pathway for human exposure through agricultural products researchgate.net.
From a public health perspective, MC-LR has been linked to liver damage and is classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC) tandfonline.commdpi.com. Research focuses on understanding the mechanisms of MC-LR toxicity, its pathways of exposure, and developing methods for detection and removal from water supplies nih.govonlinescientificresearch.comresearchgate.net. The World Health Organization (WHO) has established provisional guidelines for MC-LR in drinking water, underscoring its importance as a public health concern onlinescientificresearch.comresearchgate.netwikipedia.orgwho.int. Epidemiological studies are also exploring potential links between MC-LR exposure and human health effects, including gastrointestinal issues acs.org.
Scope and Objectives of the Research Outline
This research outline focuses solely on the chemical compound this compound, aiming to provide a structured overview of academic research concerning its environmental prevalence, historical context, and the evolution of research approaches. The objective is to synthesize information regarding its discovery, characterization, and the shifting priorities in its study over time, based on available scientific literature. This outline strictly adheres to the specified sections, focusing on the compound's properties and the academic investigation surrounding it.
Historical Context of this compound Research
The study of cyanobacterial toxins, including microcystins, has a history dating back centuries with early observations of animal deaths linked to contaminated water wikipedia.org. However, the specific focus on this compound is a more recent development in the broader context of cyanotoxin research.
Early Discoveries and Characterization
Early scientific reports of poisoning incidents attributed to cyanobacteria date back to the late 19th century wikipedia.org. The first record of microcystin (B8822318) production was noted in South Africa in the 1940s nih.gov. This compound was first isolated and identified in the 1970s, primarily from Microcystis aeruginosa, a common bloom-forming cyanobacterium nih.gov. Its characterization revealed its cyclic heptapeptide (B1575542) structure and potent hepatotoxic activity, which significantly increased interest in the toxins produced by cyanobacteria and their impact on aquatic ecosystems and public health nih.govmdpi.com. Early characterization efforts also identified structural variations among microcystins, contributing to the understanding of the diversity within this toxin family mdpi.comiarc.fr. Techniques like high-performance liquid chromatography (HPLC) were among the early methods used for the identification and quantification of MC-LR researchgate.net.
Evolution of Research Foci
The initial focus of MC-LR research was largely on its isolation, structural determination, and acute toxicity in laboratory animals to understand the immediate health risks posed by contaminated water nih.gov. This led to the identification of the liver as the primary target organ and the understanding of its mechanism of toxicity involving the inhibition of protein phosphatases onlinescientificresearch.comiarc.frwikipedia.org.
As analytical techniques advanced, research expanded to better detect and quantify MC-LR in environmental samples, moving beyond just bloom events to routine water quality monitoring onlinescientificresearch.comresearchgate.net. The development of methods such as enzyme-linked immunosorbent assays (ELISAs) and more sensitive chromatographic techniques allowed for broader environmental surveys iarc.frresearchgate.net.
In recent decades, research foci have evolved to include the study of chronic low-dose exposure effects, potential links to cancer (leading to its classification as a possible human carcinogen), and neurotoxic effects nih.govtandfonline.commdpi.com. There is also increased interest in the biosynthesis pathways of microcystins, the genetic basis for their production (mcy genes), and the ecological factors influencing their presence and concentration in water bodies researchgate.netoup.comnih.gov. The development of molecular techniques for detecting toxin-producing cyanobacteria has become a significant area of research oup.comresearchgate.net. Furthermore, studies are exploring the degradation of MC-LR in the environment, including the role of bacteria and enzymes like MlrA mdpi.comuark.edu. The evolutionary history of microcystin synthesis and the distribution of toxin-producing genes among different cyanobacterial genera are also subjects of ongoing investigation oup.comnih.govnih.govresearchgate.net. Current research also delves into the potential for MC-LR to interact with other pollutants in multi-stress environments and its impact on various organ systems beyond the liver, such as the gastrointestinal tract tandfonline.comresearchgate.netacs.org.
Example Data Table (Illustrative - based on search findings regarding detection limits and concentrations):
| Detection Method | Analyte | Typical Detection Range (Illustrative based on search results) | Environmental Relevance |
| HPLC/MS (High-Performance Liquid Chromatography-Mass Spectrometry) | This compound | Often low µg/L to mg/L in blooms iarc.frresearchgate.netmdpi.com | Precise quantification in water and biological samples researchgate.net |
| ELISA (Enzyme-Linked Immunosorbent Assay) | This compound | µg/L range iarc.frresearchgate.net | Screening large numbers of samples iarc.fr |
| PP Inhibition Assay (Protein Phosphatase Inhibition Assay) | Microcystins | Varies by congener, e.g., IC50 for MC-LR below 0.06 µg/mL nih.govresearchgate.net | Measures total microcystin activity nih.govresearchgate.net |
| Biosensors | This compound | µg/L range (e.g., 0.034 µg/L mentioned) researchgate.net | Potential for on-site analysis researchgate.net |
| UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) | This compound | µg/L range in water and biomass mdpi.com | High sensitivity for complex samples mdpi.com |
Detailed Research Findings (Examples from Search Results):
Research has shown that MC-LR targets hepatocytes, the main liver cells, inducing damage and disrupting liver function nih.gov. This toxicity is primarily mediated by the inhibition of protein phosphatases 1 and 2A (PP1 and PP2A) onlinescientificresearch.comiarc.frwikipedia.org. This inhibition leads to hyperphosphorylation of proteins within the cells, affecting cellular processes and structure onlinescientificresearch.comiarc.fr. Studies have demonstrated that the Adda side chain of MC-LR is essential for this biological activity iarc.fr.
Environmental studies have detected MC-LR in various water bodies globally, with concentrations often exceeding guideline values during bloom events iarc.frresearchgate.netmdpi.com. For instance, a study in eastern Cuba found MC-LR concentrations higher than the WHO drinking water limit of 1 µg/L in several reservoirs, with particularly high levels detected within cyanobacterial biomass samples mdpi.com.
Research into the degradation of MC-LR has identified bacterial communities capable of breaking down the toxin mdpi.comuark.edu. The enzyme MlrA is recognized as initiating the degradation pathway by linearizing the cyclic structure of MC-LR, a crucial step in detoxification uark.edu. Studies on sediment bacterial communities under anaerobic conditions have shown that repeated exposure to MC-LR can increase the community's degrading capacity, with genera like Dechloromonas, Pseudomonas, Hydrogenophaga, and Agrobacterium potentially involved in the process mdpi.com.
Investigations into the biosynthesis of microcystins have revealed that it involves large multienzyme complexes encoded by the mcy gene cluster researchgate.netnih.gov. Genetic variations within these gene clusters contribute to the diversity of microcystin congeners produced by different cyanobacterial strains researchgate.netnih.gov. Phylogenetic analyses suggest an ancient origin for microcystin synthetase genes, with the sporadic distribution of toxin production in modern cyanobacteria likely resulting from repeated gene loss events nih.gov.
Recent research is also exploring the impact of MC-LR on other organ systems. Studies have indicated that MC-LR can induce oxidative stress and damage in kidney cells nih.gov. Furthermore, research is investigating the association between serum MC-LR levels and conditions like inflammatory bowel disease, suggesting potential links between exposure and gastrointestinal health acs.org.
Structure
2D Structure
Properties
IUPAC Name |
(5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H74N10O12/c1-26(2)23-37-46(66)58-40(48(69)70)30(6)42(62)55-35(17-14-22-52-49(50)51)45(65)54-34(19-18-27(3)24-28(4)38(71-10)25-33-15-12-11-13-16-33)29(5)41(61)56-36(47(67)68)20-21-39(60)59(9)32(8)44(64)53-31(7)43(63)57-37/h11-13,15-16,18-19,24,26,28-31,34-38,40H,8,14,17,20-23,25H2,1-7,9-10H3,(H,53,64)(H,54,65)(H,55,62)(H,56,61)(H,57,63)(H,58,66)(H,67,68)(H,69,70)(H4,50,51,52)/b19-18+,27-24+/t28-,29-,30-,31+,34-,35-,36+,37-,38-,40+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZCGGRZINLQBL-GWRQVWKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H74N10O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3031654 | |
| Record name | Microcystin LR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3031654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
995.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Highly soluble in water, In ethanol, 1 mg/mL, In ethanol, dimethyl sulfoxide, and dimethylformamide, 10 mg/mL | |
| Record name | Microcystin-LR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7751 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.29 g/ cu cm | |
| Record name | Microcystin-LR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7751 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Solid, clear film, White solid | |
CAS No. |
101043-37-2 | |
| Record name | Microcystin-LR | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101043372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Microcystin LR | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=733608 | |
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| Record name | Microcystin LR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3031654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | MICROCYSTIN-LR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ8332842Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Microcystin-LR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7751 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Occurrence and Ecological Dynamics of Microcystin Lr
Cyanobacterial Production of Microcystin-LR
The synthesis of this compound is a complex biological process confined to specific groups of cyanobacteria. Understanding the species involved, the genetic machinery, and the environmental triggers is crucial for predicting and managing toxic algal blooms.
This compound is produced by a diverse range of cyanobacterial genera. epa.gov While Microcystis aeruginosa is the most well-known and common producer of microcystins, numerous other species are also capable of synthesizing this toxin. wikipedia.orgwikipedia.org These toxigenic cyanobacteria are found in freshwater environments globally. whoi.edu
Key genera known to produce microcystins, including the LR variant, are detailed below.
| Cyanobacterial Genus | Reference(s) |
| Microcystis | epa.govepa.gov |
| Dolichospermum (formerly Anabaena) | epa.govepa.gov |
| Planktothrix | epa.govepa.gov |
| Nostoc | epa.govepa.gov |
| Oscillatoria | epa.govepa.gov |
| Fischerella | epa.govepa.gov |
| Gloeotrichia | epa.gov |
| Nodularia | epa.gov |
| Anabaenopsis | researchgate.net |
| Aphanizomenon | researchgate.net |
| Chroococcus | researchgate.net |
| Arthrospira | researchgate.net |
Microcystis aeruginosa is particularly notorious for forming extensive and highly toxic blooms in eutrophic freshwater bodies. wikipedia.org Blooms of this species have been reported in at least 108 countries, with microcystin (B8822318) production confirmed in at least 79 of those. wikipedia.org
The production of this compound is governed by a specific set of genes organized in a large gene cluster known as the mcy gene cluster. In Microcystis aeruginosa, this gene cluster spans approximately 55 kilobases and contains genes that encode for the large enzyme complex responsible for the toxin's synthesis. wikipedia.org
The synthesis of this cyclic heptapeptide (B1575542) is not carried out by ribosomes, but rather through a nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. The mcy gene cluster includes genes such as mcyA-E and mcyG, which code for the NRPS and PKS proteins, as well as other genes like mcyF and mcyH-J that are involved in tailoring the molecule. wikipedia.org These large proteins are composed of different modules, each with a specific enzymatic function in the assembly of the microcystin molecule. wikipedia.org The presence of the mcyE gene is often used as a molecular marker to identify potentially toxic cyanobacteria. nih.gov
The production of this compound by cyanobacteria is not constant and is influenced by a variety of environmental factors. These factors can affect both the growth of the cyanobacteria and the rate of toxin synthesis per cell.
Nutrient Levels : The availability of nutrients, particularly nitrogen and phosphorus, plays a critical role. Eutrophication, or the over-enrichment of water bodies with these nutrients, often leads to the proliferation of cyanobacteria. whoi.edu Research on Microcystis aeruginosa has shown that under phosphorus-limited conditions, the cellular content of this compound can be higher, particularly at lower growth rates. asm.orgnih.gov The ratio of nitrogen to phosphorus can also influence the composition of microcystin variants produced. whoi.edu
Temperature : Cyanobacteria, including Microcystis, generally thrive in warm water conditions. wikipedia.orgwhoi.edu Peak blooms and, consequently, high concentrations of this compound often occur during the warmest months of the year. whoi.edu
Micronutrients : Trace metals are also important for cyanobacterial growth and toxin production. For instance, the growth of Microcystis aeruginosa can be limited by the absence of iron, cobalt, and manganese. mdpi.com Intracellular concentrations of this compound have been observed to be elevated in cobalt-limited conditions. mdpi.com
| Environmental Factor | Influence on this compound Production | Reference(s) |
| Nutrient Levels | High levels of phosphorus and nitrogen promote cyanobacterial growth. Phosphorus limitation can increase the cellular content of MC-LR. | whoi.eduasm.orgnih.gov |
| Temperature | Warmer water temperatures favor the growth of Microcystis and other toxin-producing cyanobacteria. | wikipedia.orgwhoi.edu |
| Light Intensity | Affects the photosynthetic activity and growth rate of cyanobacteria, which is often correlated with toxin production. | mdpi.com |
| Micronutrients | Limitation of certain trace metals like cobalt can lead to an increase in intracellular this compound concentrations. | mdpi.com |
Harmful Algal Blooms (HABs) and this compound Dynamics
Harmful algal blooms are a global phenomenon with significant ecological and economic impacts. The proliferation of cyanobacteria during these events is often accompanied by the release of large quantities of this compound into the water.
Cyanobacterial blooms are a worldwide issue, occurring in freshwater ecosystems on every continent except Antarctica. whoi.edu The frequency and intensity of these blooms are reported to be increasing globally. wikipedia.org This trend is attributed to several factors, including climate change, which leads to warmer water temperatures, and increased nutrient runoff from agricultural and urban areas. wikipedia.org The economic consequences of these blooms can be substantial, affecting drinking water supplies, recreational activities, and fisheries. whoi.edu
Microcystins are primarily contained within the cyanobacterial cells during the growth phase of a bloom. epa.gov The release of these toxins into the surrounding water in significant amounts occurs mainly during cell death and lysis (cell rupture). epa.govnih.gov This can be triggered by various factors, including viral infections, grazing by zooplankton, or environmental stressors that lead to the collapse of the bloom. Once released, this compound is very stable in water. wikipedia.org Its half-life can be as long as 10 weeks under typical environmental conditions, posing a prolonged risk to the aquatic ecosystem and to human and animal health. wikipedia.org
Temporal and Spatial Variability of this compound in Aquatic Systems
The concentration and distribution of this compound (MC-LR) in aquatic environments are not static; they exhibit significant fluctuations over time and from one location to another. This variability is a complex interplay of biological, chemical, and physical factors that influence the growth of cyanobacteria and the production and degradation of the toxin.
Temporal Variability:
Seasonal patterns are a primary driver of temporal changes in MC-LR concentrations. In temperate regions, concentrations are typically highest during the late summer and early autumn months. ekb.eg This coincides with periods of warmer water temperatures and increased light availability, conditions that favor the proliferation of cyanobacteria, particularly Microcystis aeruginosa, a common producer of MC-LR. who.intcore.ac.uk For instance, a study of Lake Oubeira in Algeria found that the highest concentrations of microcystins occurred in summer (9.57 µg MC-LR equivalent/L) and autumn (10.09 µg MC-LR equivalent/L), coinciding with blooms of Microcystis and Planktothrix. ekb.eg Conversely, the lowest concentration was observed in the spring (1.31 µg MC-LR equivalent/L). ekb.eg
A study conducted in China between 2015 and 2017 revealed a clear seasonal trend, with summer concentrations of MC-LR being higher than those in winter. nih.gov The detection rate and mean concentration in lakes and reservoirs during the summer were 64.44% and 7.59 × 10⁻³ μg L⁻¹, respectively, compared to 50% and 1.07 × 10⁻³ μg L⁻¹ in the winter. nih.gov Similarly, research on two lakes in western Texas, USA, from 2003 to 2004, also documented seasonal fluctuations, although with some regional specificity. In Buffalo Springs Lake, the average MC-LR concentration was highest in the spring (1.78 µg/L), while in Lake Ransom Canyon, the peak was also in the spring (1.08 µg/L). researchgate.net
Interactive Data Table: Seasonal Variation of this compound Concentrations
| Season | Buffalo Springs Lake, TX, USA (µg/L) | Lake Ransom Canyon, TX, USA (µg/L) |
|---|---|---|
| Spring | 1.78 | 1.08 |
| Summer | 0.41 | 0.83 |
| Fall | 0.46 | 0.44 |
| Winter | 1.04 | 0.78 |
Data sourced from a 2003-2004 study. researchgate.net
Beyond seasonal cycles, short-term temporal variations can also occur. Over a 24-hour period, the concentration of MC-LR can fluctuate, influenced by factors such as light intensity and the physiological state of the cyanobacterial cells. who.int
Spatial Variability:
MC-LR concentrations also show considerable spatial variation, which can be observed at multiple scales, from differences between entire water bodies to variations within a single lake.
Horizontal Distribution:
Spatially, MC-LR levels can differ significantly between different types of water bodies. For example, a study in China found that the detection rate and mean concentration of MC-LR were higher in lakes and reservoirs (61.02% and 11.44 × 10⁻³ μg L⁻¹) compared to rivers (50% and 5.29 × 10⁻³ μg L⁻¹). nih.gov Within a single water body, concentrations can vary between offshore and nearshore areas. In Lake of the Woods, Ontario, Canada, offshore MC concentrations were generally low, while shoreline accumulations of cyanobacterial blooms led to much higher toxin levels, with some samples exceeding 20 µg MC-LR equivalents/L. tandfonline.com
Vertical Distribution:
The vertical distribution of MC-LR within the water column is often linked to the stratification of the water body. In a stratified subtropical reservoir, the highest concentrations of MC-LR (up to 4.16 µg/L) were found in the epilimnion (the upper, warmer layer) at a depth of approximately 1 meter. nih.gov In contrast, the lowest concentrations (0.02 to 1.28 µg/L) were recorded in the hypolimnion (the lower, colder layer) at around 20 meters. nih.gov Wind-induced mixing of the water column can disrupt this stratification, leading to a redistribution of both cyanobacteria and MC-LR throughout the water column and an increase in their concentrations in deeper zones. nih.gov This highlights the dynamic nature of MC-LR's vertical profile in response to physical forces.
Interactive Data Table: Vertical Distribution of this compound in a Stratified Reservoir
| Water Layer | Depth (approx.) | MC-LR Concentration (µg/L) |
|---|---|---|
| Epilimnion | ~1 m | Up to 4.16 |
| Hypolimnion | ~20 m | 0.02 - 1.28 |
Data from a study on a subtropical reservoir. nih.gov
The spatial and temporal variability of this compound is a critical consideration for water quality monitoring and management. The dynamic nature of its distribution necessitates comprehensive sampling strategies that account for seasonal changes, different locations within a water body, and the vertical structure of the water column to accurately assess the potential risks associated with this cyanotoxin.
Environmental Fate and Biogeochemical Transformations of Microcystin Lr
Degradation Pathways of Microcystin-LR
The breakdown of the stable cyclic structure of MC-LR is essential for its detoxification. This degradation can occur through several mechanisms, with microbial activity playing a central role.
Microbial biodegradation is recognized as an efficient and environmentally friendly method for the removal of MC-LR from aquatic ecosystems. nih.gov A diverse range of microorganisms, including bacteria and fungi, have demonstrated the ability to metabolize MC-LR, utilizing it as a source of carbon and nitrogen. nih.gov
The most well-characterized pathway for the bacterial degradation of MC-LR involves a series of enzymatic reactions encoded by the mlr gene cluster. mdpi.comnih.gov This cluster contains genes that produce specific enzymes responsible for the sequential breakdown of the toxin. The key genes and their corresponding enzymes in this pathway are MlrA, MlrB, and MlrC. mdpi.com MlrD is also part of the cluster and is believed to be an oligopeptide transporter. frontiersin.orgnih.gov The genes mlrE and mlrF have also been identified in some microcystin-degrading bacteria. youtube.com
The degradation process is initiated by the enzyme MlrA (microcystinase), which linearizes the cyclic MC-LR molecule by cleaving the peptide bond between Adda and Arginine. uark.edu This initial step is crucial as it significantly reduces the toxicity of the compound. nih.govnih.gov Subsequently, the enzyme MlrB acts on the linearized MC-LR, hydrolyzing the bond between Alanine (B10760859) and Leucine to produce a smaller tetrapeptide. mdpi.comfrontiersin.org The final enzymatic step in this primary pathway is carried out by MlrC, which further breaks down the tetrapeptide. mdpi.com Some research suggests MlrC can also act on the linearized MC-LR directly. mdpi.com
The following table summarizes the functions of the core enzymes in the Mlr pathway:
| Enzyme | Gene | Function in MC-LR Degradation |
|---|---|---|
| MlrA (Microcystinase) | mlrA | Cleaves the cyclic structure of MC-LR between Adda and Arginine to form linearized MC-LR. |
| MlrB | mlrB | Hydrolyzes the linearized MC-LR at the Alanine-Leucine bond to produce a tetrapeptide. |
| MlrC | mlrC | Degrades the tetrapeptide intermediate. Can also cleave the linearized MC-LR. |
In addition to bacteria, certain species of fungi have been identified as capable of degrading microcystins. For instance, the white-rot fungus Trichaptum abietinum has been shown to degrade MC-LR. fao.org Fungal degradation mechanisms are an area of ongoing research, but they are known to contribute to the natural attenuation of these toxins in the environment. nih.govresearchgate.net One of the first identified fungal strains capable of this degradation was S. commune. nih.gov
The microbial degradation of MC-LR results in the formation of several intermediate products. The most well-documented intermediates from the mlr pathway are linearized MC-LR and a tetrapeptide. nih.govmdpi.com The initial cleavage of the cyclic structure by MlrA yields linearized MC-LR. researchgate.net This linear form is then further degraded by MlrB into a tetrapeptide (Adda-Glu-Mdha-Ala). nih.govresearchgate.net
More recent studies have identified a wider array of intermediate products, suggesting that alternative or more extensive degradation pathways exist. nih.gov For example, research on Sphingopyxis sp. has revealed the formation of various tripeptides, dipeptides, and individual amino acids. nih.govresearchgate.netmdpi.com
The table below details some of the known intermediate products of MC-LR biodegradation.
| Intermediate Product | Description | Precursor |
|---|---|---|
| Linearized this compound | The initial product formed by the opening of the cyclic peptide ring. | Cyclic this compound |
| Tetrapeptide (Adda-Glu-Mdha-Ala) | Formed from the cleavage of linearized MC-LR. | Linearized this compound |
| Tripeptides (e.g., Adda-Glu-Mdha, Glu-Mdha-Ala) | Smaller peptide fragments resulting from further degradation. nih.govmdpi.com | Tetrapeptide or Linearized this compound |
| Dipeptides (e.g., Mdha-Ala, MeAsp-Arg) | Even smaller peptide fragments. nih.govmdpi.com | Tripeptides or Tetrapeptide |
| Amino Acids (e.g., Leu, Arg) | The basic building blocks of the original toxin. nih.govmdpi.com | Dipeptides or Tripeptides |
The enzymes involved in the mlr pathway belong to specific classes of proteases. MlrA, the enzyme responsible for the initial ring-opening, has been characterized as a metalloprotease. nih.govuark.edu Metalloproteases require a metal ion, often zinc, in their active site to catalyze the cleavage of peptide bonds. uark.edu MlrC is also considered a metalloprotease. nih.gov
In contrast, MlrB, which cleaves the linearized MC-LR, is classified as a serine protease. nih.govfrontiersin.org Serine proteases utilize a serine residue in their active site for catalysis. frontiersin.org The distinct enzymatic classes of MlrA/MlrC and MlrB highlight the specific and coordinated biochemical steps required for the complete breakdown of MC-LR.
Recent research has indicated that cell-to-cell communication systems, known as quorum sensing (QS), can regulate the efficiency of MC-LR degradation within microbial communities. exlibrisgroup.com In many Gram-negative bacteria, QS is mediated by N-acyl homoserine lactone (AHL) signaling molecules. nih.govresearchgate.net Studies have shown a positive correlation between the presence of AHL signals and the expression of MC-degrading genes, including those in the mlr cluster. exlibrisgroup.com The absence of these AHL signaling systems has been found to reduce the efficiency of MC-LR degradation and the expression of the mlr genes. exlibrisgroup.com This suggests that microbial consortia can enhance their collective ability to degrade microcystins through coordinated action regulated by quorum sensing. nih.govexlibrisgroup.com
Photodegradation of this compound
Photodegradation involves the breakdown of chemical compounds by light. For this compound (MC-LR), this process can occur through direct absorption of light energy (photolysis) or be mediated by a catalyst (photocatalysis), representing a crucial pathway for its transformation in aquatic environments.
Direct photolysis is the process where a molecule absorbs ultraviolet (UV) radiation, leading to its decomposition. MC-LR is susceptible to UV light, particularly at wavelengths around its absorption maxima. The decomposition rate is dependent on the intensity and wavelength of the UV light. For instance, one study found that with a UV irradiation of 147 µW/cm², the half-life of MC-LR was 10 minutes, and it was completely decomposed after 10 minutes with an intensity of 2550 µW/cm². rsc.org
Research comparing different UV wavelengths has shown that UV light at 222 nm (UV222) can be more effective than the more commonly used 254 nm (UV254). Studies demonstrated that the degradation rate constant for MC-LR was 2.4 to 4.2 times greater with UV222 than with UV254. nih.govresearchgate.net This increased efficiency is linked to the toxin's molar absorption and quantum yield properties. nih.govresearchgate.net
The primary mechanism of UV-driven photolysis involves the Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4E,6E-decadienoic acid) side chain, which is a key component of the MC-LR molecule. UV irradiation can cause geometrical isomerization of the conjugated diene structure of the Adda moiety, converting it to non-toxic isomers. uwaterloo.ca Another photochemical reaction product is tricyclo-Adda MC-LR, which results from an intramolecular cyclic addition within the Adda chain. researchgate.net
Interactive Data Table: UV Photolysis of this compound
| UV Wavelength | Degradation Rate Constant Comparison | Half-Life (at 147 µW/cm²) | Key Byproducts |
| 222 nm | 2.4 - 4.2 times greater than UV254 nih.govresearchgate.net | Not specified | Photoisomers nih.govresearchgate.net |
| 254 nm | Baseline for comparison nih.govresearchgate.net | 10 minutes rsc.org | Geometrical isomers, tricyclo-Adda MC-LR uwaterloo.caresearchgate.net |
Photocatalysis utilizes a catalyst to enhance the rate of a photoreaction. This process can be classified as either homogeneous, where the catalyst is in the same phase as the reactants, or heterogeneous, where the catalyst is in a different phase.
Homogeneous photocatalysis is exemplified by the UV/Hydrogen Peroxide (H₂O₂) system. In this advanced oxidation process (AOP), UV light cleaves hydrogen peroxide to generate highly reactive hydroxyl radicals (•OH), which then degrade the MC-LR molecule. acs.orgresearchgate.net Both direct UV photolysis and •OH radical attack contribute to the degradation in this system. acs.orgresearchgate.net
Heterogeneous photocatalysis most commonly involves a solid semiconductor catalyst, with Titanium dioxide (TiO₂) being the most extensively studied for MC-LR degradation due to its efficiency and stability. rsc.orgresearchgate.net When TiO₂ particles are irradiated with light of sufficient energy (e.g., UV-A), electron-hole pairs are generated, which initiate redox reactions that produce reactive oxygen species, including hydroxyl radicals. researchgate.net
The effectiveness of TiO₂ can be enhanced through various modifications. Nitrogen-doping (N-TiO₂), for example, narrows the band gap of the catalyst, allowing it to be activated by visible light, which is a significant advantage for using solar energy. researchgate.netresearchgate.net Studies have shown that N-doped TiO₂ can effectively degrade MC-LR under visible and solar light. researchgate.netresearchgate.net Acidic conditions (pH 3.5) have been found to be more favorable for the photocatalytic degradation of MC-LR on N-TiO₂ due to electrostatic attraction between the negatively charged toxin and the positively charged catalyst surface. researchgate.netresearchgate.net
Interactive Data Table: Photocatalytic Degradation of this compound
| Catalyst System | Type | Light Source | Key Findings |
| UV/H₂O₂ | Homogeneous | UV | Efficient degradation through hydroxyl radical attack and direct photolysis. acs.orgresearchgate.net |
| TiO₂ (Degussa P25) | Heterogeneous | UV-A | 99% degradation of MC-LR achieved after 20 minutes of illumination. researchgate.net |
| N-doped TiO₂ | Heterogeneous | UV-A | 96% degradation after 20 minutes. researchgate.net |
| N-doped TiO₂ | Heterogeneous | Solar/Visible Light | Exhibits remarkable photocatalytic efficiency, outperforming standard TiO₂ under visible light. researchgate.netresearchgate.net |
Hydroxyl radicals (•OH) are highly potent, non-selective oxidants that play a central role in the advanced oxidation of MC-LR. The reaction between •OH and MC-LR is extremely fast, with a reported second-order rate constant of 2.3-2.79 x 10¹⁰ M⁻¹s⁻¹. acs.orgmdpi.comscirp.org
The primary sites of hydroxyl radical attack on the MC-LR molecule are the functional groups of the Adda amino acid. mdpi.comscirp.org The main degradation pathways are:
Addition to the Benzene Ring: The •OH radical adds to the phenyl group of the Adda side chain, forming hydroxycyclohexadienyl radicals. mdpi.com This pathway accounts for a significant portion of the initial reactions. nih.gov
Addition to the Conjugated Diene: The conjugated double bonds in the Adda chain are also a major target for •OH attack. mdpi.comscirp.org This leads to the formation of dihydroxylated products. uwaterloo.ca
Hydrogen Abstraction: Abstraction of hydrogen atoms from aliphatic C-H bonds is a possible, though generally slower, reaction pathway. mdpi.com
Following the initial attack, further oxidation occurs, leading to the cleavage of bonds within the Adda side chain and the formation of aldehyde or ketone peptide residues. uwaterloo.cascirp.org These intermediates can be further oxidized into corresponding carboxylic acids. uwaterloo.ca This oxidative destruction of the Adda moiety is critical, as this part of the molecule is essential for its toxicity. mdpi.com
Adsorption and Removal Processes
Adsorption is a surface phenomenon where molecules of a substance (adsorbate) adhere to the surface of a solid or liquid (adsorbent). This process is widely used in water treatment to remove contaminants like MC-LR.
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. Their exceptionally high surface areas, tunable pore sizes, and abundant active sites make them promising adsorbents for MC-LR. rsc.org
The mechanisms for MC-LR adsorption onto MOFs are multifaceted and can include:
Electrostatic Interactions: The surface charge of both the MOF and the MC-LR molecule, which is pH-dependent, can lead to electrostatic attraction or repulsion. For example, with MIL-100(Fe), the protonated surface of MC-LR is attracted to the MOF. rsc.org
Hydrogen Bonding: Functional groups on the MOF (e.g., –COOH) can form hydrogen bonds with groups on the MC-LR molecule (e.g., –COOH, –NH₂). rsc.org
π-π Interactions: Aromatic rings present in both the MOF structure and the Adda side chain of MC-LR can engage in π-π stacking interactions. rsc.org
Different MOFs exhibit varying adsorption capacities. For instance, MIL-100(Fe) has shown an adsorption capacity of 232.6 µg/g. rsc.org A modified MOF, MIL-101(Cr)–Py, demonstrated a significantly higher maximum adsorption capacity of 409.8 mg/g at neutral pH, far exceeding that of conventional adsorbents like activated carbon under similar conditions. rsc.org
Interactive Data Table: Adsorption of this compound on MOFs
| MOF Type | Adsorption Capacity | Dominant Adsorption Mechanisms | Reference |
| MIL-100(Fe) | 232.6 µg/g | Electrostatic interaction, Hydrogen bonding, π-π interactions | rsc.org |
| MIL-101(Cr)–Py | 409.8 mg/g | Dipole-dipole interaction | rsc.org |
Powdered Activated Carbon (PAC) is a widely used and effective adsorbent for removing MC-LR in water treatment due to its high surface area and porous structure. researchgate.net The efficiency of PAC is highly dependent on its physical properties, which are determined by the source material from which it is produced. scirp.org
Mechanism and Influencing Factors:
Pore Size: The molecular size of MC-LR (diameter ~1.1 - 2.94 nm) prevents it from accessing smaller micropores. scirp.org Therefore, PACs with a larger volume of mesopores (2-50 nm) are significantly more effective for its removal. acs.orgscirp.org Wood-based PACs, which typically have a greater mesopore volume, have demonstrated higher adsorption capacities than those derived from coal or coconut shells. acs.orgmdpi.comacs.org
pH: The solution pH affects the surface charge of both the PAC and the MC-LR molecule. Adsorption of MC-LR generally increases with decreasing pH due to reduced electrostatic repulsion between the negatively charged toxin (at pH > 2.2) and the carbon surface. mdpi.com
Natural Organic Matter (NOM): The presence of NOM in water can significantly reduce the removal of MC-LR. nih.gov NOM competes with the toxin for available adsorption sites on the PAC surface, which can necessitate higher PAC doses to achieve target removal levels. nih.govresearchgate.net
The adsorption capacity of PAC for MC-LR varies widely depending on the type of carbon and water quality conditions. Wood-based PACs have been reported to achieve maximum adsorption capacities as high as 280 µg/mg. mdpi.com
Interactive Data Table: Adsorption of this compound on PAC
| PAC Source Material | Key Pore Structure | Typical Adsorption Capacity (qm) | Factors Reducing Efficiency |
| Wood-based | High Mesopore Volume acs.orgacs.org | Up to 280 µg/mg mdpi.com | Presence of Natural Organic Matter (NOM) nih.govresearchgate.net |
| Coal-based | Moderate Mesopore Volume scirp.org | 70 - 116 µg/mg mdpi.com | High pH, Presence of NOM mdpi.com |
| Coconut Shell-based | High Micropore Volume mdpi.com | 20 - 40 µg/mg mdpi.com | High pH, Presence of NOM mdpi.com |
Influence of Natural Organic Matter on Adsorption
The environmental fate of this compound (MC-LR) is significantly influenced by its adsorption to particles, a process that is, in turn, affected by the presence of Natural Organic Matter (NOM). NOM, a complex mixture of organic compounds found in natural waters, can either hinder or enhance the adsorption of MC-LR onto surfaces such as sediments, clays, and activated carbon.
The primary mechanism by which NOM affects MC-LR adsorption is through competition for binding sites. nih.govnih.govoup.com Both MC-LR and NOM molecules can be adsorbed onto the same surfaces, leading to a reduction in the available sites for MC-LR. For instance, the presence of Suwannee River fulvic acid (SRFA), a common type of NOM, has been shown to decrease the removal of MC-LR by powdered activated carbon (PAC) due to this competition. nih.gov Similarly, in the presence of intracellular organic matter (IOM) released by Microcystis, the adsorption of MC-LR by microplastics like polyethylene (B3416737) (PE) and polystyrene (PS) was reduced by 22.3% and 22.7%, respectively. nih.gov This competitive effect is also observed with other forms of NOM, such as humic substances (HS) and biopolymers, which compete with MC-LR for adsorption sites, particularly in the mesopore volume of PAC. nih.gov
The nature of the NOM and the adsorbent material plays a crucial role in the extent of this competition. Studies have shown that wood-based PAC, which typically has a greater proportion of mesopores, is more effective at removing MC-LR than coconut-based carbon. nih.govnih.gov The impact of NOM on MC-LR adsorption can also be more pronounced with algal-derived NOM compared to fulvic acids. nih.gov
Conversely, under certain conditions, NOM can enhance the adsorption of MC-LR. This can occur when NOM adsorbs to a surface and increases its hydrophobicity, thereby promoting the subsequent adsorption of the relatively hydrophobic MC-LR molecule. nih.gov For example, some studies have found that montmorillonite (B579905) clay, after adsorbing a moderate amount of fulvic acid, showed enhanced adsorption of MC-LR. nih.gov
Bioaccumulation and Biotransformation in Aquatic Food Webs
Uptake and Accumulation in Aquatic Organisms (e.g., fish, zooplankton)
This compound is readily taken up and accumulated by a wide range of aquatic organisms, including zooplankton, bivalves, crustaceans, and fish. researchgate.net The primary route of exposure for many aquatic animals is through the diet, by ingesting toxic cyanobacterial cells or consuming prey that has already accumulated the toxin. nih.govresearchgate.net For fish, uptake can also occur through the gills, although the gastrointestinal tract is considered the major pathway. nih.gov Once ingested, MC-LR can accumulate in various tissues, with the liver and hepatopancreas typically showing the highest concentrations due to their role in detoxification. nih.govscispace.com However, the toxin can also be found in muscle tissue, which is of particular concern for human consumption. nih.gov
Zooplankton, as primary consumers of phytoplankton, are a critical link in the transfer of MC-LR to higher trophic levels. nih.govnih.gov Studies have shown that zooplankton can be efficient accumulators of microcystins. For instance, in one study, microcystin (B8822318) concentrations in a tropical zooplankton community ranged from 0.3 to 16.4 µg g⁻¹ dry weight (DW). nih.govnih.gov The concentration of MC-LR in zooplankton can be significantly higher than in the surrounding water, with concentration factors ranging from 380 to over 28,000. nih.gov
In fish, the accumulation of MC-LR can vary significantly depending on the species, feeding habits, and the level of environmental contamination. For example, in Loskop Dam, South Africa, following a Microcystis bloom, MC-LR equivalent concentrations in the liver and muscle tissue of Oreochromis mossambicus were found to be 53.4 and 4.1 times higher, respectively, than the World Health Organization's tolerable daily intake guidelines. nih.gov In a controlled experiment, yellow perch (Perca flavescens) dosed with MC-LR showed accumulation in their tissues within hours, with the total amount of the toxin accounted for in the fish and tank water reaching a maximum of 70.3% of the initial dose by 24 hours. nih.gov
The following table presents data on the accumulation of this compound in various aquatic organisms from different studies.
Interactive Data Table: this compound Accumulation in Aquatic Organisms
| Species | Tissue | Concentration (µg/kg wet weight unless otherwise noted) | Location/Study | Reference |
|---|---|---|---|---|
| Pomoxis nigromaculatus (Black crappie) | Fillet | 1.0 - 70.0 | Grand Lake St. Marys, USA | nih.gov |
| Cyprinus carpio (Common carp) | Fillet | 3.5 | Grand Lake St. Marys, USA | nih.gov |
| Oreochromis mossambicus | Liver | 2140 (µg MCYST-LReq kg⁻¹) | Loskop Dam, South Africa | nih.gov |
| Oreochromis mossambicus | Muscle | 170 (µg MCYST-LReq kg⁻¹) | Loskop Dam, South Africa | nih.gov |
| Labeo rosae | Liver | 1720 (µg MCYST-LReq kg⁻¹) | Loskop Dam, South Africa | nih.gov |
| Labeo rosae | Muscle | 190 (µg MCYST-LReq kg⁻¹) | Loskop Dam, South Africa | nih.gov |
| Zooplankton Community | Whole body | 300 - 16400 (µg g⁻¹ DW) | Jacarepaguá Lagoon, Brazil | nih.govnih.gov |
| Yellow Perch (Perca flavescens) | Tissues | Accumulation observed within 4 hours | Laboratory Study | nih.gov |
Glutathione (B108866) Metabolic Pathway and Conjugate Formation
The primary detoxification pathway for this compound in many aquatic organisms involves conjugation with the tripeptide glutathione (GSH). nih.govresearchgate.net This process is a crucial Phase II biotransformation reaction that renders the toxin more water-soluble, facilitating its excretion and reducing its toxicity. researchgate.net The initial and rate-limiting step in this pathway is catalyzed by the enzyme glutathione S-transferase (GST). nih.govmdpi.com
The conjugation reaction occurs at the α,β-unsaturated carbonyl of the methyldehydroalanine (Mdha) residue of the MC-LR molecule, where the sulfhydryl group of GSH forms a covalent bond. researchgate.netresearchgate.net The resulting product is a this compound-glutathione conjugate (MC-LR-GSH). researchgate.net This conjugation significantly reduces the toxicity of MC-LR; for example, the MC-LR-GSH conjugate is 3 to 10 times less potent in inhibiting protein phosphatases than the parent toxin. oup.comnih.gov
Following the initial conjugation with glutathione, the MC-LR-GSH conjugate can undergo further metabolic processing. researchgate.net The γ-glutamyl and glycinyl residues of the glutathione moiety can be sequentially cleaved by enzymes such as γ-glutamyltransferase and dipeptidases, respectively. researchgate.net This leads to the formation of a this compound-cysteine-glycine conjugate and subsequently a this compound-cysteine conjugate (MC-LR-Cys). oup.comresearchgate.net The MC-LR-Cys conjugate can be further metabolized to a mercapturic acid conjugate, which is a common excretory product for xenobiotics. researchgate.net
Studies have shown the presence of these conjugates in the tissues of various aquatic organisms exposed to MC-LR. For instance, both MC-LR-GSH and MC-LR-Cys have been detected in the liver, kidney, and muscle of common carp (B13450389) (Cyprinus carpio) from Lake Taihu. nih.gov In these fish, the concentration of the MC-LR-Cys conjugate was often significantly higher than that of the parent MC-LR, particularly in the liver, suggesting that this is a major detoxification product. nih.gov Similarly, in the clam Venerupis philippinarum, exposure to MC-LR led to an increase in GST activity in both the gills and hepatopancreas, indicating the activation of this detoxification pathway. mdpi.com
The efficiency of the glutathione metabolic pathway is a key factor in an organism's ability to tolerate MC-LR exposure. The induction of GST gene expression has been observed in fish species with higher resistance to the toxin. nih.gov
Variability in Accumulation and Metabolism Across Species
There is considerable variability in the accumulation and metabolism of this compound among different aquatic species. nih.govnih.gov This variability is influenced by a range of factors including feeding habits, physiological differences in uptake and excretion rates, and the efficiency of detoxification mechanisms. researchgate.net
Different feeding strategies can lead to varying levels of MC-LR exposure and accumulation. For example, carnivorous fish may accumulate higher concentrations of MC-LR compared to phytophagous or omnivorous fish, potentially due to the biomagnification of the toxin through the food chain. researchgate.net However, some studies have shown that zooplanktivorous fish tend to retain more MC-LR relative to their diet compared to other fish guilds. wilsonlab.com
The ability to metabolize and detoxify MC-LR is a key determinant of a species' tolerance to the toxin. The glutathione S-transferase (GST) enzyme system plays a central role in this process, and differences in the expression and activity of GSTs can lead to species-specific differences in detoxification capacity. nih.govnih.gov For instance, a study comparing three freshwater fish species found that the more tolerant species, silver carp (Hypophthalmichthys molitrix) and Nile tilapia (Oreochromis nilotica), showed inducible liver expression of either alpha- or rho-class GSTs in response to MC-LR exposure. In contrast, the more sensitive grass carp (Ctenopharyngodon idellus) did not exhibit this inducible expression. nih.gov
Even among closely related species, there can be significant differences in MC-LR accumulation. A study on freshwater bivalves found that Unio douglasiae accumulated significantly higher concentrations of microcystins (420 µg·g⁻¹ DW) compared to Sinanodonta woodiana (12.6 µg·g⁻¹ DW), which was attributed to interspecific differences in selective ingestion, metabolism, and depuration rates. nih.gov
Behavioral responses to MC-LR can also vary between species. A comparative study on zebrafish (Danio rerio) and belica (Leucaspius delineatus) found that while both species showed decreased locomotion at higher MC-LR concentrations, their nocturnal activity patterns in response to the toxin differed. nih.govresearchgate.net
The following table summarizes findings on the differential accumulation and metabolism of this compound across various aquatic species.
Interactive Data Table: Species Variability in this compound Accumulation and Metabolism
| Species | Key Finding | Study Focus | Reference |
|---|---|---|---|
| Silver carp (Hypophthalmichthys molitrix) & Nile tilapia (Oreochromis nilotica) | Higher tolerance to MC-LR correlated with inducible liver expression of GST genes. | GST gene expression | nih.gov |
| Grass carp (Ctenopharyngodon idellus) | Lower tolerance to MC-LR and no inducible liver expression of GST genes. | GST gene expression | nih.gov |
| Pomoxis nigromaculatus (Black crappie) | Showed higher incidence of MC-LR accumulation compared to other fish species in the same lake. | Field study of MC-LR in fish | nih.gov |
| Unio douglasiae (Freshwater bivalve) | Accumulated significantly higher concentrations of microcystins. | Comparative bioaccumulation | nih.gov |
| Sinanodonta woodiana (Freshwater bivalve) | Accumulated lower concentrations of microcystins compared to U. douglasiae. | Comparative bioaccumulation | nih.gov |
| Zebrafish (Danio rerio) | Remained diurnally active when exposed to MC-LR. | Behavioral responses | nih.gov |
| Belica (Leucaspius delineatus) | Switched from diurnal to nocturnal activity upon exposure to MC-LR. | Behavioral responses | nih.gov |
Toxicological Mechanisms of Microcystin Lr in Biological Systems
Cellular and Molecular Mechanisms of Toxicity
Microcystin-LR (MC-LR) exerts its toxicity through a multi-faceted approach at the cellular and molecular level. The primary mechanisms involve the potent inhibition of protein phosphatases and the induction of oxidative stress, leading to widespread cellular dysfunction.
Protein Phosphatase Inhibition (PP1 and PP2A)
A key mechanism of this compound's toxicity is its strong inhibition of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A). nih.govnih.gov These enzymes are crucial regulators of numerous cellular processes, and their inhibition leads to a state of hyperphosphorylation of cellular proteins, disrupting cellular homeostasis. nih.govnih.gov The interaction between MC-LR and these phosphatases is a highly specific and potent process. nih.gov
This compound binds to the catalytic subunits of PP1 and PP2A, effectively blocking their enzymatic activity. nih.govsemanticscholar.org This inhibition disrupts the delicate balance between protein phosphorylation and dephosphorylation, which is essential for the proper functioning of a multitude of cellular signaling pathways. nih.govnih.gov The consequences of this disruption are far-reaching, affecting processes such as cell division, cell cycle regulation, DNA damage response, and apoptosis. mdpi.com
The binding of MC-LR to PP1 and PP2A occurs at three main sites on the enzyme: the hydrophobic groove, the C-terminal groove, and the catalytic site. nih.gov The toxin indirectly coordinates with the two catalytic metal ions (Mn²⁺) within the phosphatase's active site. nih.govnih.gov This interaction alters the conformation of the enzyme, leading to the inhibition of its catalytic activity. mdpi.com Specifically, the introduction of the toxin weakens the interaction between the Mn²⁺ ions and key aspartic acid residues, which is crucial for the phosphatase's function. mdpi.com
The unique structure of this compound, particularly the presence of the Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) and Mdha (N-methyldehydroalanine) amino acid residues, is critical for its potent inhibitory activity. nih.govpurdue.edu The interaction is characterized by a two-step mechanism. nih.govnih.gov
The initial step involves a reversible, non-covalent binding driven by hydrophobic interactions. The hydrophobic side chain of the Adda residue fits into a hydrophobic groove on the surface of the phosphatase, effectively anchoring the toxin to the enzyme. semanticscholar.orgnih.gov This initial binding is a key determinant of the toxin's high affinity for PP1 and PP2A. nih.gov
The second step involves the formation of an irreversible covalent bond between the Mdha residue of MC-LR and a cysteine residue (Cys-273 in PP1) within the catalytic subunit of the phosphatase. nih.govnih.gov This covalent linkage permanently inactivates the enzyme, leading to sustained hyperphosphorylation of cellular proteins. nih.gov The destruction or modification of the Adda moiety has been shown to significantly reduce the toxicity of this compound, highlighting its crucial role in the binding process. nih.gov
Table 1: Key Moieties of this compound and their Role in Protein Phosphatase Inhibition
| Moiety | Role in Binding to PP1 and PP2A | Type of Interaction | Consequence |
| Adda | Anchors the toxin to the enzyme's hydrophobic groove. semanticscholar.orgnih.gov | Hydrophobic | Initial, reversible binding and high affinity. nih.gov |
| Mdha | Forms a covalent bond with a cysteine residue in the phosphatase's catalytic site. nih.govnih.gov | Covalent | Irreversible inactivation of the enzyme. nih.gov |
Induction of Oxidative Stress
Exposure to this compound leads to an overproduction of ROS within the cell. nih.govnih.gov While the exact mechanisms are still under investigation, evidence suggests that MC-LR can induce ROS generation through various pathways. nih.govresearchgate.net One proposed mechanism involves the upregulation of the expression of cytochrome P450 enzymes, such as CYP2E1, which can lead to the production of ROS as byproducts of their metabolic activity. nih.govresearchgate.net The increased levels of ROS can cause significant damage to cellular components, including lipids, proteins, and DNA. oup.comnih.gov
This compound also disrupts the cellular antioxidant defense systems, particularly the homeostasis of glutathione (B108866) (GSH). nih.gov Glutathione is a critical intracellular antioxidant that plays a key role in detoxifying ROS and other harmful substances. nih.gov Exposure to MC-LR has been shown to lead to a reduction in the levels of reduced glutathione (GSH) and alterations in the activity of glutathione-related enzymes, such as glutathione peroxidase and glutathione-S-transferase. nih.govnih.gov
The depletion of GSH can occur through its direct conjugation to MC-LR, a process that can be catalyzed by glutathione-S-transferases as part of the cellular detoxification process. nih.govresearchgate.net While this conjugation is a detoxification step, the resulting MC-LR-GSH conjugate has significantly reduced toxicity compared to the parent toxin. nih.gov However, the depletion of the cellular GSH pool impairs the cell's ability to counteract oxidative stress, leading to an accumulation of ROS and subsequent cellular damage. nih.govoup.com
Table 2: Effects of this compound on Oxidative Stress Markers
| Oxidative Stress Marker | Effect of this compound Exposure | Reference |
| Reactive Oxygen Species (ROS) | Increased production | nih.govnih.gov |
| Glutathione (GSH) | Decreased levels | nih.gov |
| Superoxide (B77818) Dismutase (SOD) | Altered activity | nih.gov |
| Glutathione Peroxidase (GSH-Px) | Reduced activity | nih.gov |
| Malondialdehyde (MDA) | Increased levels (indicator of lipid peroxidation) | nih.gov |
Modulation of Antioxidant Enzyme Activity (e.g., Catalase, Glutathione-S-Transferase)
This compound (MC-LR) exposure is known to induce oxidative stress, a key mechanism of its toxicity. nih.govbohrium.com This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov The cellular response to this stress involves the modulation of antioxidant enzyme activities. Studies have shown that MC-LR can significantly alter the activity of enzymes such as catalase (CAT) and glutathione-S-transferase (GST).
In fish kidney (CIK) cells, exposure to MC-LR resulted in modulated activities of antioxidant enzymes, including catalase. bohrium.com The toxin's interaction with glutathione (GSH) homeostasis is a critical pathway leading to oxidative stress. nih.gov MC-LR can disrupt GSH levels, which in turn affects the activity of GST, an enzyme crucial for detoxifying xenobiotics by conjugating them with glutathione. The toxic responses resulting from increased ROS and disruption of GSH homeostasis include modifications to the cytoskeleton, general oxidative damage, DNA damage, and apoptosis. nih.gov
The following table summarizes the observed effects of MC-LR on the activity of key antioxidant enzymes based on experimental findings.
Table 1: Effect of this compound on Antioxidant Enzyme Activity
| Enzyme | Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Catalase (CAT) | Ctenopharyngodon idellus kidney (CIK) cells | Modulated activity | bohrium.com |
Cytoskeletal Disruption
A prominent and early cellular response to MC-LR toxicity is the profound disruption of the cytoskeleton. nih.govnih.gov This disruption is a direct consequence of the inhibition of protein phosphatases 1 (PP1) and 2A (PP2A), which leads to the hyperphosphorylation of numerous cytoskeletal proteins. nih.govresearchgate.net Both in vivo and in vitro studies have demonstrated that MC-LR induces the rearrangement and collapse of all three major components of the cytoskeleton: microfilaments (actin filaments), intermediate filaments, and microtubules. nih.govnih.gov
In hepatocytes, exposure to MC-LR causes a rapid reorganization of these cytoskeletal structures. nih.gov Intermediate filaments, such as keratin (B1170402) and vimentin, undergo hyperphosphorylation, leading to their disorganization and collapse around the nucleus. nih.gov This is often followed by the disruption of microtubules and actin microfilaments, which also collapse towards the cell's center. nih.gov This cytoskeletal breakdown results in characteristic morphological changes, including membrane blebbing, cell rounding, and dissociation from neighboring cells, ultimately compromising cellular integrity and contributing to cell death. nih.govnih.gov Research in rat testes has shown that MC-LR treatment can decrease the transcriptional levels of β-actin and β-tubulin. mdpi.com
Table 2: Effects of this compound on Cytoskeletal Components
| Cytoskeletal Component | Effect | Consequence | References |
|---|---|---|---|
| Microfilaments (Actin) | Collapse towards the nucleus; decreased transcription of β-actin | Loss of cell shape, membrane blebbing | nih.govmdpi.com |
| Intermediate Filaments (e.g., Keratin, Vimentin) | Hyperphosphorylation and disorganization | Collapse around the nucleus, loss of structural integrity | nih.govplos.org |
Apoptosis Induction and Pathways
This compound is a potent inducer of apoptosis, or programmed cell death, in various cell types, particularly hepatocytes. nih.govnih.gov The apoptotic process is triggered through multiple interconnected pathways, primarily involving oxidative stress and the inhibition of protein phosphatases. nih.govnih.gov The generation of ROS can damage cellular components, including mitochondria, leading to the activation of the intrinsic apoptotic pathway. nih.govnih.gov
MC-LR-induced apoptosis is often mediated by the mitochondria. The toxin can cause a collapse of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. nih.govnih.gov Cytochrome c then participates in the formation of the apoptosome, which activates initiator caspases like caspase-9. nih.govmdpi.com This, in turn, activates executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell. nih.govresearchgate.netdovepress.com Studies have shown that MC-LR exposure leads to increased expression and cleavage of caspase-9 and caspase-3. nih.govresearchgate.net The process can be attenuated by antioxidants, highlighting the critical role of ROS in initiating this mitochondrial caspase-dependent pathway. nih.gov
Furthermore, the expression of proteins from the Bcl-2 family, which regulate apoptosis, is also affected by MC-LR. nih.gov The toxin can lead to the degradation of anti-apoptotic proteins like Bcl-2, further promoting cell death. nih.govmdpi.com
Activation of Oncogenic Pathways and Tumor Promotion
Chronic exposure to low levels of this compound is associated with tumor promotion, particularly in the liver. nih.govnih.gov The International Agency for Research on Cancer (IARC) has classified MC-LR as a possible human carcinogen (Group 2B). nih.gov Its tumor-promoting activity stems from its ability to inhibit protein phosphatases, leading to the hyperphosphorylation of proteins and the subsequent dysregulation of cell signaling pathways that control cell growth, proliferation, and death. nih.govresearchgate.net
The inhibition of PP1 and PP2A disrupts cellular homeostasis and can lead to uncontrolled cell proliferation. nih.gov MC-LR has been shown to activate several signaling pathways implicated in cancer development. nih.gov By disrupting DNA repair pathways through the inhibition of PP1 and PP2A, MC-LR can increase DNA damage, contributing to its genotoxic effects. nih.gov Long-term exposure has been demonstrated to increase the risk of cancer development. nih.gov
Specific Oncogenes and Inflammatory Molecules (e.g., Gankyrin, PI3K/AKT, NF-κβ, TNF-α)
Research has identified several specific oncogenes and inflammatory molecules that are activated by this compound, contributing to its carcinogenic potential.
Gankyrin: Chronic exposure to MC-LR has been shown to induce hepatocarcinogenesis by increasing the levels of the oncoprotein Gankyrin. karger.comnih.gov Studies have demonstrated that MC-LR exposure leads to the malignant transformation of liver cells, increased proliferation, and tumor formation, which is associated with the upregulation of Gankyrin. karger.comnih.gov A positive correlation has also been observed between serum MC-LR levels and Gankyrin expression in human hepatocellular carcinoma (HCC) patients. karger.comresearchgate.net
PI3K/AKT Pathway: The PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation, is activated by MC-LR in various cell types. researchgate.netnih.gov MC-LR has been found to increase the expression of PI3K and the phosphorylation of Akt, leading to the activation of this pathway. researchgate.netnih.gov This activation can promote the proliferation of cancer cells, such as in colorectal cancer, and is also implicated in MC-LR-induced renal injury and ileal inflammation. researchgate.netnih.govtandfonline.com
NF-κβ (Nuclear Factor kappa B): MC-LR is a known activator of the transcription factor NF-κβ, a key regulator of inflammatory and immune responses. nih.govoup.com MC-LR promotes the activation of NF-κβ, leading to the increased expression of inflammatory genes and proteins, such as inducible nitric oxide synthase (iNOS). nih.govnih.govresearchgate.net This NF-κβ-mediated inflammatory response can contribute to apoptosis and is considered a part of the toxin's immunomodulatory and tumorigenic actions. nih.govoup.comnih.gov
TNF-α (Tumor Necrosis Factor-alpha): The pro-inflammatory cytokine TNF-α is induced by MC-LR exposure. nih.govacs.org Studies have shown that MC-LR upregulates both the mRNA and protein expression of TNF-α in hepatocytes. acs.org As an endogenous tumor promoter, the induction of TNF-α is believed to contribute significantly to the tumor-promoting activity of MC-LR. acs.orgnih.gov
Table 3: Oncogenic and Inflammatory Molecules Activated by this compound
| Molecule/Pathway | Cellular Process | Implication in Toxicity | References |
|---|---|---|---|
| Gankyrin | Oncogenesis, cell proliferation | Hepatocarcinogenesis | karger.comnih.gov |
| PI3K/AKT | Cell survival, proliferation | Cancer cell proliferation, renal injury | researchgate.netnih.govnih.gov |
| NF-κβ | Inflammation, immune response, apoptosis | Apoptosis induction, inflammation | nih.govnih.govoup.com |
Organ-Specific Toxicities and Associated Pathophysiological Responses
Hepatotoxicity
The liver is the primary target organ for this compound toxicity due to its efficient uptake by hepatocytes via organic anion-transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3. nih.govnih.govnih.gov Acute and chronic exposure to MC-LR leads to severe liver damage, a condition known as hepatotoxicity. nih.govwsu.edu
Upon entering hepatocytes, MC-LR covalently binds to and inhibits protein phosphatases PP1 and PP2A. researchgate.netnih.gov This inhibition leads to the hyperphosphorylation of numerous cellular proteins, causing a cascade of toxic events. The most immediate and striking effect is the disruption of the liver's cytoskeletal architecture. nih.gov This leads to the loss of cell shape, membrane integrity, and cell-to-cell adhesion, resulting in the rounding and dissociation of hepatocytes. nih.gov
The pathological consequences of acute MC-LR poisoning are characterized by massive intrahepatic hemorrhage, hepatocellular necrosis, and apoptosis. nih.govoup.com The damage is often localized around the central veins, consistent with the rapid uptake of the toxin by hepatocytes near blood vessels. nih.gov This widespread cell death and bleeding can lead to a rapid breakdown of the liver structure, hypovolemic shock, and liver failure. oup.com Chronic exposure to lower concentrations of MC-LR is a significant risk factor for the development of liver diseases, including nonalcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma (HCC). mdpi.comwsu.edu The toxin promotes tumor formation by causing chronic inflammation, oxidative stress, and the activation of oncogenic pathways within the liver. nih.gov
Liver Necrosis and Hemorrhage
Exposure to this compound induces rapid and severe liver injury characterized by oncotic necrosis and extensive hemorrhage. nih.govnih.gov Studies in animal models have demonstrated that MC-LR administration leads to a swift and progressive destruction of the liver architecture. nih.gov Histological examinations of liver tissue from mice exposed to MC-LR reveal significant liver damage and hemorrhage. nih.gov
The mechanism of cell death is primarily necrotic, as evidenced by membrane instability, rather than apoptotic. nih.gov This is supported by findings that show an absence of increased caspase-3 activity, a key enzyme in the apoptotic cascade, in the liver of MC-LR-treated mice. nih.govnih.gov Furthermore, pre-treatment with a pan-caspase inhibitor fails to protect against MC-LR-induced cell death, glutathione depletion, or hemorrhage. nih.govnih.gov
The hemorrhagic nature of the liver injury is confirmed by a substantial increase in hemoglobin levels within the liver tissue shortly after exposure to MC-LR, indicating extensive vascular leakage. nih.gov This rapid onset of hemorrhagic necrosis is a hallmark of acute MC-LR hepatotoxicity. nih.gov
Table 1: Effect of this compound on Liver Injury Markers in Mice An interactive data table showing the changes in plasma ALT and liver hemoglobin levels in mice after exposure to this compound.
| Time Point | Plasma ALT (U/L) | Liver Hemoglobin (mg/dL) |
|---|---|---|
| Control | 50 | 2 |
| 45 minutes | 800 | 10 |
| 90 minutes | 1500 | 25 |
Altered Liver Enzyme Levels
A key indicator of this compound-induced liver damage is the significant alteration in the levels of several liver enzymes in the bloodstream. Exposure to MC-LR results in dose-dependent increases in alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). nih.govnih.gov These enzymes are normally contained within hepatocytes, and their elevation in the serum is a direct marker of hepatocellular injury and leakage. mdpi.com
Studies in mice have shown that both male and female subjects exhibit significant increases in ALT, AST, and ALP following exposure to MC-LR. nih.govnih.gov Interestingly, the magnitude of these increases can differ between sexes, with females sometimes showing a greater susceptibility. nih.gov The elevation of these enzymes is a consistent and measurable biomarker of the acute hepatotoxic effects of this compound. nih.govnih.govmdpi.com
Table 2: Changes in Liver Enzyme Levels in Mice Exposed to this compound An interactive data table illustrating the dose-dependent increase in key liver enzymes in male CD-1 mice after 7 days of exposure to this compound.
| MC-LR Dose (µg/kg/day) | ALT (U/L) | AST (U/L) | ALP (U/L) |
|---|---|---|---|
| 0 (Control) | 40 | 60 | 100 |
| 3000 | 120 | 180 | 250 |
| 5000 | 250 | 350 | 400 |
Liver Fibrosis
Chronic exposure to this compound has been linked to the development of liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins. nih.gov Research has indicated that MC-LR can induce liver fibrosis in mice. nih.gov The proposed mechanism involves the activation of hepatic stellate cells, which are the primary cell type responsible for collagen production in the liver. nih.gov
However, the role of MC-LR in liver fibrosis is complex, and some studies present conflicting findings. One study suggested that long-term, low-dose exposure to MC-LR did not cause or exacerbate liver fibrosis in mice, even in the presence of an existing liver injury. elsevier.eselsevier.es These findings suggest that the fibrogenic potential of MC-LR may be dependent on the dose and duration of exposure.
Nephrotoxicity
While the liver is the primary target, the kidneys are also susceptible to the toxic effects of this compound. nih.gov The toxin can accumulate in renal tissues, leading to significant kidney damage. nih.govnih.gov
Renal Lesions and DNA Damage
This compound exposure can lead to the development of renal lesions and induce DNA damage within kidney cells. nih.gov Histopathological studies have revealed structural damage to the kidneys of animals exposed to MC-LR, including swollen mitochondria and vacuolar degeneration in renal cells. nih.gov
Neurotoxicity
Emerging evidence suggests that this compound can cross the blood-brain barrier and exert neurotoxic effects, impacting cognitive function. nih.govresearchgate.net
Impaired Learning and Memory
Studies in animal models have demonstrated that exposure to this compound can lead to significant impairments in learning and memory. nih.govnih.gov This cognitive dysfunction is associated with pathological changes in the hippocampus, a brain region crucial for memory formation. nih.govresearchgate.net
The neurotoxic mechanisms of MC-LR are multifaceted. Chronic exposure has been shown to cause a reduction in the number of neurons in the CA1 and CA2 regions of the hippocampus. researchgate.netnih.gov Furthermore, MC-LR exposure is associated with a reduction in spine density, the accumulation of β-amyloid plaques, and an increased phosphorylation of tau protein, all of which are pathological hallmarks of Alzheimer's disease. researchgate.netnih.govscientificarchives.com Oxidative stress in the hippocampus is also believed to play a significant role in the MC-LR-induced pathological damage and subsequent cognitive deficits. nih.gov
Cardiotoxicity
This compound (MC-LR) has been identified as a potent cardiotoxin, capable of inducing significant damage to the cardiovascular system. mdpi.comulutasmedicaljournal.com The primary mechanism of its cardiotoxic effects involves the inhibition of protein phosphatase 1 (PP1) and 2A (PP2A), crucial enzymes in cellular signaling pathways. mdpi.comresearchgate.net This inhibition disrupts the balance of protein phosphorylation, leading to a cascade of downstream effects that compromise cardiac cell function and integrity. mdpi.com
Exposure to MC-LR can lead to physical and biochemical damage to cardiomyocytes, the muscle cells of the heart. mdpi.com Studies have shown that MC-LR can alter the physical structure of these cells, leading to damage. mdpi.com Biochemically, exposure is associated with changes in key cardiac enzymes such as lactic dehydrogenase, aspartate aminotransferase, and creatine (B1669601) kinase. mdpi.com
Furthermore, MC-LR induces cardiotoxicity by promoting oxidative stress. mdpi.comresearchgate.net The toxin increases the production of reactive oxygen species (ROS) within cardiac cells, leading to oxidative damage to mitochondria and the endoplasmic reticulum. mdpi.comresearchgate.net This oxidative stress, combined with the disruption of the cytoskeleton, directly and indirectly contributes to cardiovascular toxicity. mdpi.comresearchgate.net
Recent research has also elucidated the role of specific signaling pathways in MC-LR-induced cardiotoxicity. Long-term exposure to low doses of MC-LR has been shown to induce myocardial fibrosis by activating the PI3K/AKT/mTOR signaling pathway. nih.govsciprofiles.com This activation leads to an up-regulation of markers associated with myocardial fibrosis, including TGF-β1, α-SMA, COL1, and MMP9. nih.gov
Table 1: Mechanistic Effects of this compound on Cardiac Tissue
| Mechanism | Observed Effect | Key Molecules/Pathways Involved |
|---|---|---|
| Protein Phosphatase Inhibition | Disruption of protein phosphorylation balance, cytoskeletal reorganization. mdpi.comresearchgate.net | PP1, PP2A. mdpi.comresearchgate.net |
| Oxidative Stress | Increased Reactive Oxygen Species (ROS), damage to mitochondria and endoplasmic reticulum. mdpi.comresearchgate.net | ROS. mdpi.comresearchgate.net |
| Structural and Biochemical Damage | Altered cardiomyocyte physical structure, changes in cardiac enzyme levels. mdpi.com | Lactic dehydrogenase, aspartate aminotransferase, creatine kinase. mdpi.com |
| Signaling Pathway Activation | Induction of myocardial fibrosis. nih.govsciprofiles.com | PI3K/AKT/mTOR, TGF-β1, α-SMA, COL1, MMP9. nih.gov |
Reproductive Toxicity
This compound exhibits significant reproductive toxicity, affecting both male and female reproductive systems through various mechanisms.
In males, MC-LR has been demonstrated to adversely affect sperm quality and hormone production. nih.govresearchgate.net Studies have shown that exposure to MC-LR leads to a decrease in sperm motility. nih.govresearchgate.net This impairment of sperm function is a critical factor in male infertility.
The toxin also impacts the endocrine functions of the male reproductive system by reducing the levels of serum testosterone (B1683101). nih.govresearchgate.net The underlying mechanism for this reduction in testosterone is linked to oxidative stress induced in Leydig cells, which are the primary producers of testosterone in the testes. nih.gov This oxidative stress can lead to cytotoxicity and apoptosis of Leydig cells, thereby diminishing their capacity for testosterone synthesis. nih.gov A decrease in testosterone can, in turn, contribute to impaired spermatogenesis. researchgate.netnih.gov
In the female reproductive system, MC-LR interferes with critical processes of ovarian function, specifically follicle maturation and ovulation. nih.govnih.gov Exposure to environmentally relevant concentrations of the toxin can disrupt gonadotropin-dependent follicle maturation, resulting in a significant reduction in the number of ovulated oocytes. nih.gov
The mechanistic basis for this disruption lies in the inhibition of protein phosphatase 1 (PP1) activity within ovarian granulosa cells. nih.gov This inhibition disrupts the PP1-mediated PI3K/AKT/FOXO1 signaling pathway, which is essential for the expression of genes related to follicle maturation. nih.gov Consequently, the developmental process of the ovarian follicle is hampered, leading to ovulatory dysfunction. nih.gov This suggests that MC-LR poses a considerable risk to female reproductive health, potentially leading to irregular menstrual cycles and infertility related to ovulatory disorders. nih.gov
Table 2: Summary of this compound Reproductive Toxicity Findings
| Gender | Affected Parameter | Mechanism of Action |
|---|---|---|
| Male | Sperm Motility | Decreased motility. nih.govresearchgate.net |
| Testosterone Levels | Reduced serum testosterone due to oxidative stress in Leydig cells. nih.govresearchgate.net | |
| Female | Ovarian Follicle Maturation | Interference with gonadotropin-dependent maturation. nih.gov |
| Ovulation | Significantly fewer ovulated oocytes. nih.gov |
Gastrointestinal Effects
The gastrointestinal tract is another significant target for the toxic effects of this compound, with the jejunum being particularly susceptible to damage.
Chronic low-dose exposure to MC-LR can induce significant pathological changes in the jejunum, a part of the small intestine. tandfonline.comnih.gov Observed alterations include abnormal villous serration, disorganization of crypts, and infiltration of lymphocytes. tandfonline.comnih.gov
A key toxicological mechanism in the jejunum is the induction of apoptosis, or programmed cell death. tandfonline.comnih.gov Studies have demonstrated a significant increase in the number of apoptotic cells in the jejunal tissue following MC-LR exposure. tandfonline.comnih.gov This is accompanied by an elevated expression of the pro-apoptotic protein Bax and a reduction in the anti-apoptotic protein Bcl-2. tandfonline.comnih.gov Furthermore, the levels of cleaved caspase-3, a key executioner of apoptosis, are markedly increased. tandfonline.comnih.gov The induction of apoptosis in the jejunum appears to be mediated, at least in part, by the RAF/ERK signaling pathway, as evidenced by the increased expression of p-RAF and p-ERK proteins. tandfonline.comnih.gov
This compound can disrupt the delicate redox balance within the intestine, leading to oxidative stress. nih.gov Research has shown that exposure to MC-LR, particularly in combination with other toxins, can significantly alter the oxidative state of the intestinal epithelium. nih.gov
Specifically, this exposure leads to a decrease in the content of glutathione (GSH), a major intracellular antioxidant, and a reduction in the GSH/GSSG ratio, which is a key indicator of oxidative stress. nih.gov Concurrently, there is an increase in the production of reactive oxygen species (ROS). nih.gov This imbalance between antioxidants and pro-oxidants signifies a disruption of the intestinal redox equilibrium, which can compromise the integrity and function of the intestinal barrier. nih.gov MC-LR has also been shown to inhibit the activity of protein phosphatase 1 (PP1) in the intestine. nih.gov
Table 3: Gastrointestinal Effects of this compound
| Effect | Location | Key Findings |
|---|---|---|
| Structural Damage | Jejunum | Abnormal villous serration, crypt disorganization, lymphocyte infiltration. tandfonline.comnih.gov |
| Apoptosis | Jejunum | Increased apoptotic cells, elevated Bax/Bcl-2 ratio, increased cleaved caspase-3. tandfonline.comnih.gov |
| Signaling Pathway | Jejunum | Activation of the RAF/ERK signaling pathway. tandfonline.comnih.gov |
| Redox Disruption | Intestine | Decreased GSH content, reduced GSH/GSSG ratio, increased ROS production, inhibition of PP1. nih.gov |
Pulmonary and Airway Inflammation (Inhalation Exposure)
Inhalation of aerosolized this compound (MC-LR) has been shown to induce pulmonary and airway inflammation. nih.govresearchgate.net Studies using mouse models have demonstrated that exposure to MC-LR aerosols can lead to a pro-inflammatory response in the airways. osti.govdoaj.orgbgsu.edu This inflammatory response is characterized by the infiltration of inflammatory cells, such as neutrophils and macrophages, into the lung tissue. nih.govfgcu.edu Histological analysis of lung tissue from mice exposed to inhaled MC-LR revealed multifocal degeneration and necrosis of the respiratory and olfactory epithelium, accompanied by neutrophilic inflammation. fgcu.edu Furthermore, exposure to MC-LR has been associated with an increase in lung impedance, interstitial edema, and alveolar collapse. researchgate.net
Type 1/Type 17 Inflammatory Response
The pulmonary inflammation induced by inhaled this compound is consistent with a Type 1 and Type 17 inflammatory response. nih.govosti.govdoaj.org This is characterized by the upregulation of specific cytokines associated with these immune pathways. nih.gov In studies involving C57BL/6 mice, a strain predisposed to Type 1 immunity, exposure to aerosolized MC-LR resulted in a significant increase in the expression of pro-inflammatory cytokines and chemokines, including MIP-1α, CXCL1, CCL2, and GM-CSF. nih.govdoaj.org
A key finding is the significant elevation of interleukins IL-17A and IL-12, which are hallmarks of a Th1 and Th17-driven inflammatory response. nih.govovid.com This suggests that MC-LR specifically activates these pathways, leading to granulocytic inflammation in the lungs. nih.govdoaj.org In contrast, BALB/c mice, which are prone to Type 2 immune responses, did not exhibit significant airway inflammation following MC-LR inhalation. nih.govdoaj.org This indicates a specific targeting of the Type 1/Type 17 immune axis by the toxin. The table below summarizes the key cytokine changes observed in C57BL/6J mice exposed to aerosolized MC-LR. ovid.com
| Cytokine | Fold Increase (vs. Vehicle Control) | Associated Inflammatory Response |
| IL-17A | 6.0 ± 0.71 | Th17 |
| IL-12 | 2.3 ± 0.09 | Th1 |
| CCL3 | 8.6 ± 0.58 | Th1 |
| CXCL1 | 5.4 ± 0.39 | Th17 |
This data indicates a significant upregulation of cytokines associated with both Th1 and Th17 inflammatory pathways in response to MC-LR exposure.
Phytotoxicity in Plants
This compound exhibits significant phytotoxicity, affecting various aspects of plant physiology and development. scielo.brscielo.brresearchgate.net The toxin can interfere with plant metabolism, leading to reduced growth and biomass. scielo.brnih.gov The primary mechanism of its toxicity in plants, similar to animals, is the inhibition of protein phosphatases 1 (PP1) and 2A (PP2A). scielo.brscielo.br This inhibition disrupts numerous cellular processes, including signal transduction and cell cycle regulation. The root is often the most affected organ due to its direct and prolonged contact with contaminated water or soil. scielo.br
Effects on Growth, Antioxidant Defense, and Mineral Content
Exposure to this compound can have varied effects on plant growth, which are often concentration-dependent. mdpi.com While some studies have reported growth inhibition, others have observed stimulatory effects at very low concentrations. nih.govmdpi.com For instance, in rice seedlings, low concentrations of MC-LR led to an increase in the dry weight of roots, stems, and leaves, as well as plant height, whereas higher concentrations significantly impaired growth. mdpi.com In lettuce plants, exposure to higher concentrations of MC-LR resulted in a significant decrease in the fresh weight of leaves. nih.gov
MC-LR also impacts the antioxidant defense systems in plants. mdpi.com Exposure can lead to oxidative stress, as evidenced by increased levels of malondialdehyde (MDA), an indicator of lipid peroxidation, in strawberry plants. mdpi.com In response to this stress, plants may exhibit changes in the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD). mdpi.com Furthermore, MC-LR exposure can alter the mineral content of plants. In lettuce, it has been observed that the mineral content generally decreases with MC-LR exposure in a time and concentration-dependent manner, which can affect the nutritional quality of the crop. nih.gov
Subcellular Changes (e.g., vacuolar system, mitochondria, chloroplasts)
At the subcellular level, this compound induces significant alterations in various organelles. nih.govnih.govresearchgate.net One of the notable effects is on the vacuolar system, where MC-LR can induce strong fragmentation of vacuoles. nih.govnih.gov This disruption of the tonoplast, the vacuolar membrane, is thought to be at least partially due to the inhibition of PP2A. nih.govmdpi.com
Mitochondria are also affected by MC-LR, which appears to either inhibit mitochondrial fusion or induce fission, resulting in the appearance of small, round-shaped mitochondria instead of the typical elongated, fused structures. nih.govmdpi.com In chloroplasts, MC-LR treatment has been shown to increase the frequency of stromules, which are dynamic tubular extensions from the plastid surface. nih.govmdpi.com It is hypothesized that these stromules may facilitate a more rapid stress response by enhancing communication between plastids and the endoplasmic reticulum. mdpi.com Additionally, the formation of osmiophilic granules within chloroplasts has been observed following MC-LR treatment. nih.gov
Disruption of Physiological Status in Terrestrial Plants
Furthermore, MC-LR can interfere with crucial enzymatic activities. For example, it has been shown to inhibit sucrose-phosphate synthase in spinach leaves, leading to a decrease in sucrose (B13894) biosynthesis and carbon dioxide fixation. scielo.brscielo.br In rice, reduced sucrose synthase activity following MC-LR exposure indicates a decreased capacity for carbon accumulation, which is directly linked to growth inhibition. nih.govnih.gov The toxin can also impact nitrogen metabolism, as evidenced by its effects on nitric oxide synthase (NOS) activity in rice, where low concentrations promoted NOS activity while high concentrations were inhibitory. nih.govnih.gov
Comparative Toxicology of this compound Variants
Over 200 variants of microcystins have been identified, with this compound being one of the most common and toxic. mdpi.comnih.gov The toxicity of different microcystin (B8822318) variants can vary significantly, and these differences are largely attributed to the two variable L-amino acids in their structure. nih.govresearchgate.net
Biochemical and histological studies in mice have established that MC-LR is the most potent toxin among the three common variants: MC-LR, MC-RR, and MC-YR. nih.gov Following MC-LR in potency is MC-YR, and then MC-RR. nih.gov Oral administration studies in mice have also demonstrated a wide spectrum of hepatic effects and differing potencies among 10 different microcystin congeners. nih.gov In these studies, MCLA and MCLR exhibited the greatest toxicity, leading to a high percentage of moribundity. nih.gov MCLY and MCYR induced similar, but less severe, effects compared to MCLR. nih.gov In contrast, MC-RR, [Asp3]MCRR, [Asp3,Dhb7]MCRR, and MCWR showed few indications of toxicity. nih.gov The table below presents a comparison of the relative toxicity of several microcystin variants to MC-LR.
| Microcystin Variant | Relative Toxicity Compared to MC-LR |
| MC-LR | 1.0 |
| MC-YR | Less potent than MC-LR |
| MC-RR | Less potent than MC-LR and MC-YR |
| MCLA | More potent than MC-LR |
| MCLY | Less potent than MC-LR |
| MCWR | Significantly less potent than MC-LR |
This table provides a qualitative comparison based on available toxicological data.
The differences in toxicity are also reflected in their ability to inhibit protein phosphatases. mdpi.com For instance, the glutathione (GSH) and cysteine (Cys) conjugates of MC-LR are 3 to 10 times less potent as protein phosphatase inhibitors than the parent MC-LR molecule. mdpi.com
Analytical and Research Methodologies for Microcystin Lr Studies
Advanced Detection and Quantification Techniques
Accurate identification and measurement of MC-LR are crucial for environmental monitoring, risk assessment, and research into its toxicological mechanisms. Several advanced techniques are employed for this purpose.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely used and highly sensitive technique for the detection and quantification of MC-LR in various matrices, including water samples. This method combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry. LC-MS/MS allows for the unambiguous identification of MC-LR based on its molecular mass and characteristic fragmentation pattern. thermofisher.comalsenvironmental.co.uksciex.comresearchgate.net
Enhanced sensitivity in LC-MS/MS can be achieved by selecting specific precursor ions, such as the doubly charged MC-LR, for multiple reaction monitoring (MRM). nih.gov This approach can result in very low detection limits. nih.gov For instance, a method using a doubly charged MC-LR precursor ion achieved a detection limit of 2 pg on column. nih.gov LC-MS/MS methods have demonstrated the ability to quantify MC-LR at concentrations significantly lower than the provisional guideline values established by the World Health Organization (WHO) for drinking water. thermofisher.comsciex.com For example, a method achieved a limit of quantification (LOQ) of 0.05 µg/L, well below the WHO guideline of 1 µg/L. thermofisher.com Another direct injection LC-MS/MS method achieved an LOQ of 0.1 µg/L. sciex.com
LC-MS/MS is also valuable for analyzing complex samples and differentiating MC-LR from other microcystin (B8822318) variants and potential interfering compounds. alsenvironmental.co.uk The use of internal standards, such as nodularin (B43191) or ethylated D5 microcystin-LR, can help minimize matrix effects and improve the accuracy and precision of the quantification. nih.govshimadzu.com Sample preparation methods, such as solid-phase extraction (SPE), are often employed to concentrate MC-LR and remove interfering substances before LC-MS/MS analysis. researchgate.netnih.govwaters.com
Enzyme-Linked Immunosorbent Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a biochemical method frequently used for the detection and quantification of MC-LR, particularly in environmental samples like potable and surface water. creative-diagnostics.comfishersci.caalsenvironmental.co.uk ELISA kits for MC-LR are commercially available and are based on competitive binding principles, utilizing microtiter plates coated with specific antibodies. biocompare.comnovusbio.com The assay produces a signal proportional to the amount of MC-LR present in the sample. biocompare.com
ELISA offers advantages in terms of speed and the ability to screen a large number of samples. nih.gov It can detect several MC variants due to antibodies developed against common structural features like the Adda amino acid. nih.gov While generally having low limits of detection (e.g., 0.05–0.1 μg/L), ELISA methods may sometimes lack specificity and potentially yield false-positive results due to the presence of compounds with similar structures to microcystins. alsenvironmental.co.uk However, newly developed competitive indirect ELISA methods utilizing specific antibodies have demonstrated high relativity with LC-UV/MS and low detection limits. nih.govnih.gov For instance, an indirect competitive ELISA showed a detection limit under 0.01 μg/L and a quantitative range of 0.01 to 3 μg/L, with high specificity for [4-arginine] microcystin. nih.gov ELISA methods are employed in many laboratories for analyzing drinking and recreational waters and other matrices, and the use of check samples helps ensure accuracy, precision, and specificity. goldstandarddiagnostics.com Studies have shown that ELISA can detect MC-LR conjugates, although it may not distinguish them from the authentic toxin. oup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used for the structural determination and conformational analysis of MC-LR. nih.govacs.orgnih.govacs.orgresearchgate.netacs.orgcanada.ca NMR allows for the complete assignment of hydrogen and carbon atoms within the MC-LR molecule, providing detailed information about its constituent amino acids and their arrangement. nih.govresearchgate.net Two-dimensional NMR techniques, such as DQF-COSY, HMQC, HMBC, and ROESY, are particularly useful for elucidating the complex cyclic structure of microcystins and determining the spatial relationships between different parts of the molecule. nih.govacs.org
NMR spectroscopy has been used to study the three-dimensional structure of MC-LR in different solvents, revealing that the peptide ring typically adopts a saddle-shaped conformation. nih.govacs.orgacs.org Detailed analysis of NMR spectra can also help identify structural differences between MC-LR and its analogues or isomers. nih.govresearchgate.net Certified standards of MC-LR undergo rigorous analysis for identity and purity using techniques including NMR. canada.cagoldstandarddiagnostics.com
Near-Infrared Fluorescent Probes for Biological System Tracing
Near-infrared (NIR) fluorescent probes are emerging tools for the visualization and tracing of MC-LR in biological systems. researchgate.netnih.govacs.orgthe-innovation.orgresearchgate.net The absence of effective methods to directly trace MC-LR within biological matrices has historically hindered a deeper understanding of its toxicological mechanisms. researchgate.netnih.govacs.orgresearchgate.net NIR fluorescent probes offer advantages for in vivo imaging due to their long emission wavelengths and large Stokes shifts, which reduce interference from biological background fluorescence. researchgate.netnih.govresearchgate.net
Recent research has focused on developing NIR fluorescent probes specifically designed to selectively visualize MC-LR in cells and potentially in natural water samples. researchgate.netnih.govacs.orgthe-innovation.orgresearchgate.net These probes are constructed based on strategies that allow them to specifically bind to MC-LR, inducing changes in their fluorescence signal. researchgate.netresearchgate.net Studies have demonstrated that the fluorescence signal changes of these probes correlate positively with MC-LR concentrations. researchgate.net The development of such probes provides a novel avenue for detecting MC-LR in biological systems and can serve as a visualization tool to rapidly assess the health risks of organisms exposed to microcystins. researchgate.netnih.govacs.orgthe-innovation.org
In Vitro and In Vivo Model Systems in Toxicity Assessment
Assessing the toxicity of MC-LR involves the use of both in vitro (cell-based) and in vivo (animal) model systems. These models help researchers understand the cellular and physiological effects of MC-LR exposure.
In vitro models, such as primary cell cultures and immortalized cell lines, offer a versatile platform for studying the cytotoxic effects of MC-LR. nih.govmdpi.comdiva-portal.orgresearchgate.net Liver-derived cell lines like HepG2 and kidney-derived cell lines like Vero-E6 and HEK293 are commonly used due to the known tropism of microcystins for the liver and the kidney's role in toxin elimination. nih.govdiva-portal.org Studies using in vitro models have investigated endpoints such as cell viability, cytoskeleton disruption, and DNA damage (e.g., using the comet and micronucleus assays). nih.govdiva-portal.orgresearchgate.net For example, MCLR treatment induced a significant increase in micronucleus frequency in HepG2 and Vero-E6 cell lines. nih.govresearchgate.net Three-dimensional (3D) spheroid cultures of human liver stem cells have been shown to be more sensitive to MC-LR toxicity compared to traditional monolayer cultures, exhibiting sensitivity comparable to primary hepatocytes. researchgate.net
Biochemical and Proteomic Analysis
Biochemical and proteomic analyses are essential for elucidating the molecular mechanisms underlying MC-LR toxicity, identifying affected pathways and biomarkers. plantarchives.orgelsevier.esresearchgate.netnii.ac.jp
The Protein Phosphatase Inhibition Assay (PPIA) is a widely used biochemical method for detecting and quantifying microcystins, including MC-LR, based on their potent inhibition of serine/threonine protein phosphatases, particularly protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). alsenvironmental.co.ukkjom.orgresearchgate.netresearchgate.netjmicrobiol.or.krmdpi.com This assay utilizes the principle that MC-LR binds covalently to these enzymes, inhibiting their activity. kjom.org
PPIA is often used as a screening method for the presence of microcystins in various sample types, including water, fish tissue, and even human plasma and rumen content. alsenvironmental.co.ukwho.intfrontiersin.orggvsu.edumdpi.commdpi.com Different variations of PPIA exist, including colorimetric and immunocapture-based methods. researchgate.netmdpi.com The assay typically involves incubating the sample with a protein phosphatase enzyme and a suitable substrate, and then measuring the level of enzyme activity, which is inversely proportional to the concentration of MC-LR in the sample. kjom.orgjmicrobiol.or.krmdpi.com
While PPIA is relatively inexpensive and fast compared to chromatographic methods, it may lack specificity for individual MC variants and can be influenced by other protein phosphatase inhibitors in the sample. alsenvironmental.co.ukfrontiersin.orgresearchgate.net Therefore, it is often used in conjunction with more specific methods like LC-MS/MS for confirmation and detailed congener analysis. researchgate.netmdpi.com
Oxidative stress is a key mechanism of MC-LR toxicity across various organisms. plantarchives.orgresearchgate.netnih.gov Therefore, the analysis of oxidative stress markers is a common component of MC-LR research. plantarchives.orgelsevier.escovenantuniversity.edu.ngresearchgate.net These markers indicate an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. plantarchives.org
Commonly measured oxidative stress markers include:
Malondialdehyde (MDA): A product of lipid peroxidation, often used as an indicator of oxidative damage to cell membranes. plantarchives.orgresearchgate.netnih.gov Studies in fish and mammalian cells have shown increased MDA levels following MC-LR exposure. plantarchives.orgresearchgate.netnih.gov
Reactive Oxygen Species (ROS): Direct measurement of ROS levels indicates the extent of oxidative burden. plantarchives.orgresearchgate.netnih.gov MC-LR is known to induce ROS formation. plantarchives.orgresearchgate.net
Antioxidant Enzyme Activities: The activity of enzymes that defend against oxidative damage, such as Superoxide (B77818) Dismutase (SOD), Catalase (CAT), Glutathione (B108866) Peroxidase (GPx), and Glutathione-S-Transferase (GST), are frequently assessed. plantarchives.orgresearchgate.netcovenantuniversity.edu.ng MC-LR exposure can alter the activity of these enzymes, with studies reporting both increases and decreases depending on the organism, dose, and exposure duration. plantarchives.orgresearchgate.netcovenantuniversity.edu.ngnih.gov
Glutathione (GSH): A key non-enzymatic antioxidant. Changes in GSH levels can indicate oxidative stress and the cell's detoxification efforts. plantarchives.orgnih.gov Some studies show decreased GSH levels upon MC-LR exposure, while others report increases as a protective response. plantarchives.orgnih.gov
Protein Carbonyl Content: Another marker of oxidative damage, specifically to proteins. Increased protein carbonyl content has been observed in mammalian studies. mdpi.com
Analysis of these markers provides insights into the degree of oxidative damage and the organism's response to MC-LR exposure. plantarchives.orgcovenantuniversity.edu.ng These biochemical analyses are often integrated with other methodologies, such as proteomic analysis, to gain a comprehensive understanding of the toxic mechanisms. nih.govresearchgate.net
Table 1: Examples of Oxidative Stress Markers Analyzed in MC-LR Studies
| Marker | Type | Relevance | Observed Changes (Examples) |
| Malondialdehyde (MDA) | Lipid Peroxidation Product | Indicator of oxidative damage to lipids | Increased in fish, mammalian cells. plantarchives.orgresearchgate.netnih.gov |
| Reactive Oxygen Species (ROS) | Oxidative Intermediate | Direct measure of oxidative burden | Increased in fish, mammalian cells. plantarchives.orgresearchgate.netnih.gov |
| Superoxide Dismutase (SOD) | Antioxidant Enzyme | Catalyzes dismutation of superoxide radicals | Increased or decreased depending on context. plantarchives.orgresearchgate.netcovenantuniversity.edu.ngnih.gov |
| Catalase (CAT) | Antioxidant Enzyme | Breaks down hydrogen peroxide | Increased or decreased depending on context. plantarchives.orgresearchgate.netcovenantuniversity.edu.ng |
| Glutathione Peroxidase (GPx) | Antioxidant Enzyme | Reduces hydrogen peroxide and organic hydroperoxides | Increased or decreased depending on context. plantarchives.orgresearchgate.netcovenantuniversity.edu.ng |
| Glutathione-S-Transferase (GST) | Antioxidant Enzyme | Involved in detoxification and stress response | Increased or decreased depending on context. plantarchives.orgcovenantuniversity.edu.ng |
| Glutathione (GSH) | Non-enzymatic Antioxidant | Key cellular reductant | Decreased or increased depending on context. plantarchives.orgnih.gov |
| Protein Carbonyl Content | Protein Oxidation Product | Indicator of oxidative damage to proteins | Increased in mammalian studies. mdpi.com |
Table 2: Examples of Model Systems and Associated Research Findings
| Model System | Organisms Used | Key Research Areas | Example Findings |
| Mammalian Animals | Mice, Rats | Hepatotoxicity, Nephrotoxicity, Immunotoxicity, Genotoxicity, Metabolism, Distribution | MC-LR accumulates in liver and kidney; induces oxidative stress and pathological changes; metabolic alterations observed. mdpi.comclinicalcasereportsint.comnih.govacs.orgmdpi.com |
| Aquatic Organisms | Fish (Cyprinus carpio, Clarias gariepinus, etc.), Daphnia pulicaria | Bioaccumulation, Toxicity on various organs (liver, kidney, gills), Feeding behavior, Life history traits, Oxidative stress | Accumulation in liver and muscle; altered antioxidant enzyme activities; impacts feeding behavior in Daphnia. plantarchives.orgresearchgate.nettennessee.educovenantuniversity.edu.ngfrontiersin.orggvsu.eduresearchgate.netnih.gov |
| Plant Models | Lactuca sativa, Arabidopsis, Oryza sativa | Uptake, Accumulation, Phytotoxicity, Biochemical and Proteomic responses | Uptake and accumulation in roots and leaves; changes in oxidative stress markers and protein profiles. mdpi.combiorxiv.orgresearchgate.netuliege.beipp.ptuliege.be |
| Cell Culture Systems | HEK293, Vero-E6 | Cellular uptake mechanisms, Induction of specific cellular responses (e.g., apoptosis, oxidative stress, ER stress) | Transport via OATPs; induction of ceramide production; insights into molecular pathways. mdpi.comnih.gov |
Table 3: Examples of Biochemical and Proteomic Analyses
| Analysis Type | Specific Methods/Markers | Purpose | Example Findings |
| Protein Phosphatase Inhibition Assay | Using PP1 or PP2A with substrates (e.g., pNPP) | Detection and quantification of microcystins based on enzyme inhibition | Used to screen samples and estimate total microcystin activity; can be influenced by other inhibitors. researchgate.netjmicrobiol.or.krmdpi.com |
| Oxidative Stress Markers | MDA, ROS, SOD, CAT, GPx, GST, GSH, Protein Carbonyl Content | Assessment of oxidative damage and antioxidant response | Altered levels of MDA, ROS, and antioxidant enzyme activities observed across different models. plantarchives.orgresearchgate.netcovenantuniversity.edu.ngnih.gov |
| Proteomic Analysis | 2D Gel Electrophoresis, Mass Spectrometry | Identification of protein changes in response to MC-LR exposure | Alterations in proteins involved in metabolism, stress response, and cytoskeleton. biorxiv.orgipp.ptresearchgate.net |
Proteomic Studies and Biomarker Identification
Proteomic studies have been instrumental in elucidating the molecular mechanisms underlying this compound (MC-LR) toxicity and identifying potential biomarkers of exposure and effect. These studies analyze global protein profiles in response to MC-LR, providing insights into affected biological processes and candidate proteins that show altered abundance or modification.
Research findings from various model organisms highlight the widespread impact of MC-LR on the proteome. In rat offspring exposed prenatally to MC-LR, proteomic analysis of brain tissue revealed altered abundance of 49 proteins involved in neurodevelopment, oxidative phosphorylation, cytoskeleton, metabolism, protein folding, and degradation. These findings suggested that MC-LR exerts neurotoxicity partly by inducing oxidative stress and endoplasmic reticulum stress. nih.gov
Studies in mice have also utilized proteomics to investigate MC-LR-induced injury in specific organs. A proteomic study on pulmonary injury in mice identified 38 proteins significantly altered after MC-LR exposure. These proteins were associated with inflammatory response, apoptosis, cytoskeleton, and energetic metabolism, indicating complex toxic effects in the lung. Upregulation of proteins like interleukin-1β (IL-1β) and the p65 subunit further suggested pulmonary inflammation. nih.govresearchgate.net
In zebrafish embryos, a proteomic analysis identified 40 proteins with significantly altered abundance following MC-LR exposure. These proteins were primarily involved in processes related to oxidative stress, energetic metabolism, and cytoskeleton assembly. Changes in the expression of subunits of protein phosphatase 2A (PP2A), a known target of MC-LR, were also observed. nih.gov Chronic exposure of zebrafish livers to MC-LR also showed altered abundance of 22 proteins involved in cytoskeleton assembly, macromolecule metabolism, oxidative stress, and signal transduction, highlighting the complexity and diversity of MC-LR hepatotoxicity. oup.comnih.gov Proteomics in zebrafish has been recognized for its potential in identifying early responses and mechanisms of MC-LR toxicity, as well as novel biomarkers. oup.com
A comparative review of proteomic studies on MC-LR exposure in rodents and zebrafish aimed to identify consistently altered protein abundance changes. This review produced a comprehensive list of proteins whose abundance changed in at least two proteomic studies. Proteins involved in oxidoreductase activity and cytoskeletal processes were persistently affected. Several oxidative stress markers were consistently altered across multiple studies, correlating with epidemiological findings linking chronic MC exposure to increased incidences of liver and colorectal cancer. researchgate.net
Beyond identifying general protein alterations, proteomic approaches are being used to find direct binding targets of MC-LR. Thermal proteome profiling (TPP) combined with mass spectrometry has been employed to identify potential direct-acting target proteins based on changes in thermal stability upon MC-LR binding. One study identified 129 potential binding targets, including PP2A, as well as proteins enriched for response to dopamine, proteasome complex, and NF-kappaB binding. Direct binding to proteins like PSMD4, PSMB9, HDAC2, and MAPK1 was further confirmed, suggesting that the proteasome is a toxic target of MC-LR and revealing the existence of multiple targets beyond PP2A. nih.gov
Proteomic analysis has also contributed to the identification of potential biomarkers related to specific toxic effects, such as impaired pancreatic islet function. In a study involving fishers exposed to MCs and a mouse model, several proteins involved in insulin (B600854) secretion, including Ppp3ca, Ide, Marcks, Pgk1, Suclg1, and Ndufs4, were identified as potential biomarkers responsible for MC-LR induced islet dysfunction. acs.org
The use of proteomics allows for the generation of detailed data tables illustrating the proteins affected by MC-LR exposure, their functional categories, and the magnitude of change in their abundance. While specific quantitative data varies between studies depending on the organism, tissue, dose, and exposure duration, the consistent identification of proteins involved in processes like oxidative stress, apoptosis, inflammation, and cytoskeletal integrity across multiple studies underscores their potential as biomarkers of MC-LR exposure and toxicity. nih.govnih.govresearchgate.netnih.govoup.comnih.govresearchgate.net
Below is a conceptual representation of how data from proteomic studies might be presented, based on the types of findings reported in the literature:
| Organ/Model Organism | Exposure Details (e.g., Dose, Duration) | Number of Significantly Altered Proteins | Key Functional Categories Affected | Example Proteins Identified (Selection) |
| Rat Brain nih.gov | Prenatal, 10 µg/kg BW/day | 49 | Neurodevelopment, Oxidative Phosphorylation, Cytoskeleton, Metabolism, Protein Folding/Degradation | (Specific protein names would be listed in original study) |
| Mouse Lung nih.govresearchgate.net | Intratracheal, 10, 25 µg/kg BW | 38 | Inflammatory Response, Apoptosis, Cytoskeleton, Energetic Metabolism | Interleukin-1β (IL-1β), p65 subunit |
| Zebrafish Embryo nih.gov | 0.5 mg/L, 96 hours post-fertilization | 40 | Oxidative Stress, Energetic Metabolism, Cytoskeleton Assembly | (Specific protein names would be listed in original study), PP2A subunits |
| Zebrafish Liver oup.comnih.gov | Chronic, 2, 20 µg/L, 30 days | 22 | Cytoskeleton Assembly, Macromolecule Metabolism, Oxidative Stress, Signal Transduction | (Specific protein names would be listed in original study) |
| Mouse Pancreatic Islets (Inferred from study) acs.org | (Details in original study) | (Number not specified) | Insulin Secretion | Ppp3ca, Ide, Marcks, Pgk1, Suclg1, Ndufs4 |
Proteomic studies thus provide a powerful tool for understanding the intricate cellular responses to MC-LR and for the systematic identification of protein biomarkers that can serve as indicators of exposure and predictors of toxic outcomes. oup.comresearchgate.netijbttjournal.org
Future Directions and Research Gaps in Microcystin Lr Studies
Understanding Long-Term, Low-Dose Exposure Effects
While acute toxicity of MC-LR is well-documented, the long-term effects of chronic exposure to low concentrations remain less clear and are more difficult to identify. researchgate.net Research is needed to fully understand the human toxicokinetics of microcystins, including absorption, distribution, metabolism, and excretion, particularly the fraction absorbed and tissue-specific distribution in humans. nih.gov Studies have explored the toxicity of microcystins to organs like the heart and have begun to explore the toxic mechanisms of long-term toxicity, providing a theoretical reference for preventing related cardiovascular diseases. semanticscholar.org Chronic low-dose oral exposure to MC-LR, even at levels below acceptable limits, has been shown to potentially lower survival rates and increase hepatic injury in murine models with pre-existing liver conditions. utoledo.edu
Advanced Remediation and Detoxification Strategies
Conventional water treatment methods have proven unreliable for removing low concentrations of cyanotoxins due to their stable structure. nih.govplos.org Advanced oxidation processes (AOPs), such as UV/H₂O₂ treatment and Fenton-based processes, have shown promise for degrading MC-LR by generating hydroxyl radicals. nih.govplos.orgresearchgate.net For instance, the combined UV/H₂O₂ technology can efficiently degrade MC-LR, with a high second-order rate constant for the reaction between MC-LR and hydroxyl radical. plos.org Chlorination combined with UV irradiation has also demonstrated effectiveness in MC-LR decomposition and detoxification, with degradation byproducts showing less cytotoxicity than those from individual processes. acs.org Biological degradation using enzymes like microcystinase A (MlrA) to linearize MC-LR into less toxic byproducts, followed by removal via membrane filtration, represents a novel and promising strategy. researchgate.net Further research is needed to optimize these advanced methods and explore new environmentally friendly and sustainable strategies for MC-LR removal. researchgate.net
Development of Robust Risk Assessment Methodologies
There is a need for robust risk assessment methodologies, particularly concerning chronic exposure and the presence of multiple cyanotoxin variants in water supplies. ncceh.caresearchgate.net Research is required to reduce uncertainty in establishing health-based guidelines, especially regarding the tumor-promoting capability of MC-LR. researchgate.netepa.gov The development of simple, accurate analytical methods is crucial for establishing exposure potential and monitoring bloom conditions. researchgate.net Furthermore, understanding the implications of climate change on the photochemical fate of cyanotoxins is a major knowledge gap in linking photodegradation and changing climate to risk assessment. acs.org
Elucidation of Novel Toxicological Mechanisms
Beyond the well-established inhibition of protein phosphatases PP1 and PP2A, MC-LR is known to induce oxidative stress and disrupt cellular homeostasis. researchgate.netresearchgate.net Research indicates that MC-LR can modulate antioxidant enzymes, activate apoptosis pathways, and cause cytoskeletal disruption. researchgate.netresearchgate.net Novel insights suggest MC-LR uptake into plant cells occurs via active transmembrane transport mediated by a protein carrier. acs.orgnih.gov In plant cells, MC-LR may interact with mitochondrial electron transport chain complexes, leading to increased reactive oxygen species production. acs.orgnih.gov Further studies are needed to fully elucidate these novel mechanisms and their implications across different organisms.
Climate Change Impacts on Microcystin-LR Dynamics
Climate change is predicted to favor the growth of cyanobacteria, including toxin producers like Microcystis aeruginosa, through direct effects like elevated water temperatures and indirect effects such as prolonged waterbody stratification. nih.govmdpi.com These conditions can lead to increased frequency and intensity of toxic cyanobacterial blooms and higher microcystin (B8822318) content. nih.govmdpi.com Climate change can also modify the ability of surface waters to induce phototransformation reactions, potentially affecting the photodegradation rates of MC-LR. acs.org Research is needed to make more substantiated predictions about the effect of climate change on microcystin synthesis gene expression and to explore other related factors. nih.gov
Interdisciplinary Approaches to this compound Research
Addressing the multifaceted challenges posed by MC-LR necessitates interdisciplinary collaboration. Integrating expertise from chemistry, biology, ecology, toxicology, public health, and engineering is crucial for developing comprehensive solutions. researchgate.netx-mol.net This includes developing functionalized MC-LR for applications in ecotoxicology and medicine based on interdisciplinary technologies like chemical synthesis and biosynthesis. researchgate.netx-mol.net Effective dialogue between scientists and practitioners is needed to improve the dissemination of scientific information and inform policy and management strategies. publish.csiro.au
Q & A
Q. What are the standard methodologies for detecting and quantifying Microcystin-LR (MC-LR) in environmental and biological samples?
- Methodological Answer : Two widely validated techniques are Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS) and Reverse-Phase High-Performance Liquid Chromatography with Variable Wavelength Detection (RP-HPLC-VWD). UPLC-ESI-MS offers higher sensitivity (detection limit: 0.1 µg/L) and specificity for low-concentration samples, while RP-HPLC-VWD is cost-effective for routine monitoring in high-concentration ranges (e.g., >10 µg/L) . For field applications, optical biosensors (e.g., fluorescent immunosensors) enable rapid on-site detection with comparable sensitivity (LOD: 0.21 µg/L) .
Q. How should researchers design experiments to assess MC-LR hepatotoxicity in animal models?
- Methodological Answer : Use controlled dosing routes (e.g., oral gavage vs. intraperitoneal injection) to mimic human exposure scenarios. For example, a 35-day oral exposure study in pigs at 2.0–8.0 µg/kg body weight combined metabolomic, lipidomic, and blood biochemistry analyses to evaluate subclinical hepatotoxicity . Ensure dose ranges reflect environmental relevance (e.g., WHO guideline: 1 µg/L in drinking water). Rodent studies should include histopathology of liver tissues and measure protein phosphatase inhibition, a key mechanism of MC-LR toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions between studies reporting hepatotoxicity and those showing no significant effects from low-dose oral MC-LR exposure?
- Methodological Answer : Discrepancies arise from differences in bioavailability models (e.g., intraperitoneal injection vs. oral gavage) and species-specific metabolic pathways. To address this:
- Conduct cross-species comparative studies (e.g., rodents vs. pigs) with identical dosing protocols .
- Use multi-omics approaches (metabolomics, lipidomics) to detect subcellular changes not captured by traditional biomarkers like serum ALT/AST .
- Evaluate toxin absorption kinetics using radiolabeled MC-LR to quantify bioaccumulation in target organs .
Q. What computational approaches are available for designing MC-LR-specific detection systems?
- Methodological Answer : Molecularly Imprinted Polymers (MIPs) can be designed using molecular dynamics simulations. For example:
- Screen a virtual library of functional monomers against MC-LR to identify high-binding candidates (e.g., methacrylic acid).
- Optimize polymerization conditions (e.g., cross-linker ratio) via simulated annealing.
- Validate MIP sensitivity (detection limit: 0.1 µg/L) and specificity (low cross-reactivity with analogues like MC-RR) using competitive assays .
Q. How does co-exposure to MC-LR and environmental pollutants (e.g., microplastics) exacerbate reproductive or hepatic toxicity?
- Methodological Answer :
- Use in vivo co-exposure models (e.g., mice exposed to 0.5 mg/kg MC-LR + 10 µm polystyrene microplastics for 28 days) to assess synergistic effects.
- Evaluate oxidative stress markers (e.g., SOD, MDA) and histopathological changes in testes/liver.
- Mechanistic studies should focus on MC-LR’s inhibition of TGF-β1/Smad signaling and its interaction with co-pollutant-induced inflammation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
